Desethylene ciprofloxacin
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8,18H,1-4,17H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLULTURYPAERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145701 | |
| Record name | Ciprofloxacin-7-ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103222-12-4 | |
| Record name | Ciprofloxacin-7-ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103222124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofloxacin-7-ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESETHYLENECIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A089AJ9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Desethylene ciprofloxacin
Introduction
Desethylene ciprofloxacin (B1669076) is a primary metabolite of ciprofloxacin, a widely utilized broad-spectrum fluoroquinolone antibiotic.[1][2][3] It is also recognized as a degradation product of ciprofloxacin, which can be formed through processes such as advanced oxygenation in wastewater treatment.[2] While it exhibits antibacterial properties, its activity is less potent than the parent compound, ciprofloxacin.[3][4] This document provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Desethylene ciprofloxacin for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound, systematically named 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid, is a derivative of ciprofloxacin where the piperazine (B1678402) ring is opened.[5][6]
-
IUPAC Name: 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid[5][6]
-
Synonyms: Ciprofloxacin-7-ethylenediamine, Desethyleneciprofloxacin, 7-Aea-ciprofloxcin[5]
-
CAS Number: 103222-12-4 (free base)[5], 528851-31-2 (hydrochloride salt)[1][2][6]
-
SMILES: FC1=CC2=C(C=C1NCCN)N(C3CC3)C=C(C(O)=O)C2=O[2]
-
InChI Key: ODOFTUIHVVTJRI-UHFFFAOYSA-N[2]
Physicochemical Properties
The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Molecular Weight | 305.30 g/mol | 341.8 g/mol | [2][5] |
| Exact Mass | 305.11756954 Da | 341.0942473 Da | [5][6] |
| Melting Point | Not available | >240°C (decomposes) | [7] |
| Solubility | Not available | Slightly soluble in DMSO, Methanol, and Water | [7] |
| λmax | Not available | 278 nm | [2] |
| Topological Polar Surface Area | 95.7 Ų | 95.7 Ų | [5][6] |
Synthesis
The synthesis of this compound hydrochloride can be achieved from 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[8] While detailed protocols are proprietary, the general approach involves the nucleophilic substitution of the chlorine atom at the C-7 position with ethylenediamine.
Biological Activity and Metabolism
This compound is a known metabolite of ciprofloxacin, formed in the liver.[3] Ciprofloxacin itself is a potent antibacterial agent that functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10] These enzymes are essential for bacterial DNA replication, transcription, and repair.[10] By inhibiting these enzymes, ciprofloxacin leads to the cessation of cell division and ultimately bacterial cell death.[9] this compound retains some antibacterial activity, though it is less effective than ciprofloxacin.[1][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ciprofloxacin-7-ethylenediamine | C15H16FN3O3 | CID 63000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Desethyleneciprofloxacin monohydrochloride | C15H17ClFN3O3 | CID 69239765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, HYDROCHLORIDE | 528851-31-2 [chemicalbook.com]
- 8. This compound, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Desethylene Ciprofloxacin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylene ciprofloxacin (B1669076) is a primary metabolite and significant degradation product of the widely used fluoroquinolone antibiotic, ciprofloxacin. Its presence in biological and environmental samples necessitates a thorough understanding of its chemical properties, biological activity, and analytical quantification. This technical guide provides an in-depth overview of desethylene ciprofloxacin, consolidating its physicochemical properties, outlining its metabolic formation, and detailing experimental protocols for its analysis. This document is intended to serve as a core resource for professionals in pharmaceutical research and development, environmental science, and analytical chemistry.
Introduction
Ciprofloxacin is a broad-spectrum antibiotic that is extensively used to treat a variety of bacterial infections.[1] Following administration, ciprofloxacin is partially metabolized in the liver, giving rise to several metabolites, with this compound being one of the most significant.[2][3] This compound is also formed through the degradation of ciprofloxacin in wastewater via processes such as advanced oxygenation and chlorination.[4] As a major metabolite, this compound exhibits antibacterial activity and is a crucial analyte in pharmacokinetic and environmental monitoring studies.[5] A comprehensive understanding of its properties is therefore essential for evaluating the overall efficacy, safety, and environmental impact of ciprofloxacin.
Chemical and Physical Properties
This compound is available commercially as both a free base and a hydrochloride salt. The hydrochloride form is more commonly used in research due to its improved solubility and stability.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 103222-12-4 | 528851-31-2 |
| Molecular Formula | C₁₅H₁₆FN₃O₃ | C₁₅H₁₆FN₃O₃ • HCl |
| Molecular Weight | 305.31 g/mol | 341.77 g/mol [6] |
| Appearance | - | White to pale green solid[7] |
| Melting Point | - | >240°C (decomposes)[7] |
| Boiling Point | 550.2°C (Predicted) | - |
| Solubility | - | Slightly soluble in DMSO, Methanol, and Water[7] |
| UV Maximum (λmax) | - | 278 nm[4] |
| Storage Temperature | - | -20°C[7] |
Biological Activity and Metabolism
Mechanism of Action
As a fluoroquinolone derivative, this compound is understood to exert its antibacterial effect through the same mechanism as its parent compound, ciprofloxacin. This involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts essential cellular processes, leading to bacterial cell death.
Metabolic Pathway
This compound is a product of the metabolism of ciprofloxacin, primarily through modifications of the piperazinyl group.[3] The formation of this metabolite is a key aspect of the pharmacokinetic profile of ciprofloxacin.
Caption: Formation of this compound.
Pharmacokinetics
Studies in critically ill patients have shown that the metabolic ratio of this compound to ciprofloxacin can be influenced by factors such as age and creatinine (B1669602) clearance.[7][8] The transformation to this compound has been observed to decrease with age and increase with creatinine clearance.[8]
Experimental Protocols
Synthesis
While detailed, step-by-step synthesis protocols are proprietary to chemical suppliers, the synthesis of this compound hydrochloride can be achieved from 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[6] The general approach involves the nucleophilic substitution of the chlorine atom with N-(tert-butoxycarbonyl)ethylenediamine, followed by the deprotection of the Boc group under acidic conditions to yield the final hydrochloride salt.
Analytical Methodologies
The quantification of this compound in various matrices is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors. The following is a general protocol that can be adapted for the analysis of this compound.
Table 2: HPLC Method for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an acidic aqueous buffer (e.g., 0.025 M phosphoric acid, pH 3.0) and acetonitrile. The ratio may need to be optimized (e.g., 60:40 or 77:23 v/v).[9][10] |
| Flow Rate | 0.7 - 1.0 mL/min[9][10] |
| Detection | UV at 278 nm[9] or Fluorescence (Excitation: 278 nm, Emission: 455 nm)[11] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 35 - 40°C[11] |
| Internal Standard | Gatifloxacin or another suitable fluoroquinolone[9] |
Sample Preparation (from Plasma):
-
To 0.5 mL of plasma, add a known concentration of the internal standard.
-
Precipitate proteins by adding an equal volume of acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 4000 rpm) for 30 minutes.[9]
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the clear filtrate into the HPLC system.
Caption: General workflow for the analysis of this compound.
Conclusion
This compound is a compound of significant interest in the fields of pharmacology, toxicology, and environmental science. Its role as a major metabolite of ciprofloxacin and its inherent antibacterial activity underscore the importance of its accurate identification and quantification. The data and protocols presented in this guide offer a foundational resource for researchers and professionals, enabling further investigation into the clinical and environmental relevance of this compound. As analytical techniques continue to advance, a more detailed understanding of the complete lifecycle of ciprofloxacin and its metabolites will undoubtedly emerge.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
An In-Depth Technical Guide to the Synthesis and Characterization of Desethylene Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylene ciprofloxacin (B1669076), also known as Ciprofloxacin Impurity A or the ethylenediamine (B42938) analog of ciprofloxacin, is a significant metabolite and degradation product of the widely used fluoroquinolone antibiotic, ciprofloxacin.[1] Its synthesis and characterization are crucial for impurity profiling, reference standard preparation, and understanding the metabolic fate of ciprofloxacin. This technical guide provides a comprehensive overview of the synthesis of Desethylene ciprofloxacin from 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and ethylenediamine, along with detailed protocols for its characterization using modern analytical techniques.
Introduction
Ciprofloxacin is a broad-spectrum antibiotic effective against a wide range of bacterial infections. During its metabolism and under certain environmental conditions, ciprofloxacin can be converted to several byproducts, with this compound being a notable example. The presence of this impurity in pharmaceutical formulations is strictly regulated, necessitating its synthesis for use as a reference standard in analytical method development and validation. This guide outlines the chemical synthesis and detailed characterization of this compound, providing researchers and drug development professionals with the necessary information for its preparation and analysis.
Synthesis of this compound
The synthesis of this compound is analogous to the final step in the synthesis of ciprofloxacin, with the key difference being the substitution of piperazine (B1678402) with ethylenediamine. The primary starting material is 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Synthesis Pathway
The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of ethylenediamine displaces the chlorine atom at the C-7 position of the quinolone ring.
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
-
Ethylenediamine
-
Pyridine (B92270) or other suitable base
-
Dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) as solvent
-
Ethanol
-
Water
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
In a round-bottom flask, dissolve 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in a suitable solvent such as DMSO or NMP.
-
Add an excess of ethylenediamine to the solution, typically 2-4 equivalents.
-
Add a base such as pyridine to the reaction mixture to act as an acid scavenger.
-
Heat the reaction mixture to a temperature between 120-140°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate and wash with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified this compound under vacuum.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for its quantification.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A mixture of a buffered aqueous solution (e.g., 0.025 M phosphoric acid, pH 3.0) and acetonitrile. A common ratio is 87:13 (v/v).[2][3][4] |
| Flow Rate | 1.0 - 1.5 mL/min[3][4] |
| Detection | UV at 278 nm[3][4] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Relative Retention Time | Approximately 0.7 relative to ciprofloxacin[2][4] |
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Table 2: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~8.5 | ~148 |
| H-5 | ~7.8 | ~108 |
| H-8 | ~7.5 | ~120 |
| C-2 | - | ~148 |
| C-3 | - | ~110 |
| C-4 | - | ~177 |
| C-4a | - | ~139 |
| C-5 | - | ~108 |
| C-6 | - | ~152 (d, JC-F ≈ 250 Hz) |
| C-7 | - | ~145 |
| C-8 | - | ~120 |
| C-8a | - | ~125 |
| Cyclopropyl-CH | ~3.5 | ~35 |
| Cyclopropyl-CH₂ | ~1.2, ~1.4 | ~8 |
| Ethylenediamine-CH₂ | ~3.2, ~3.0 | ~45, ~42 |
| NH, NH₂ | Variable | - |
| COOH | ~15.0 | ~167 |
Note: These are predicted values based on the structure and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: [M+H]⁺ = 306.12[5]
-
Fragmentation Pattern: The fragmentation of fluoroquinolones typically involves the loss of water, carbon dioxide, and cleavage of the side chain at C-7. For this compound, characteristic fragments would arise from the cleavage of the ethylenediamine moiety.
Caption: Predicted MS fragmentation pathway.
Physicochemical Properties
Table 3: Physicochemical Data
| Property | Value |
| Chemical Formula | C₁₅H₁₆FN₃O₃ |
| Molecular Weight | 305.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not well documented, expected to be >200 °C |
| UV λmax | ~278 nm (in acidic solution)[3] |
| Solubility | Soluble in acidic aqueous solutions and polar organic solvents like DMSO. |
Experimental Workflows
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow.
Analytical Characterization Workflow
References
Desethylene Ciprofloxacin: A Technical Examination of its Antibacterial Mechanism
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Executive Summary
Desethylene ciprofloxacin (B1669076), a primary metabolite of the widely used fluoroquinolone antibiotic ciprofloxacin, exhibits weak antibacterial activity.[1] This technical guide provides a comprehensive analysis of the available scientific literature on the antibacterial mechanism of action of desethylene ciprofloxacin. While its mode of action is presumed to parallel that of its parent compound, ciprofloxacin, by targeting bacterial DNA gyrase and topoisomerase IV, its efficacy is significantly lower. This document summarizes the known quantitative data, outlines relevant experimental protocols for its study, and presents visual diagrams of the implicated biochemical pathways and experimental workflows to support further research and development in the field of antibacterial agents.
Introduction
Ciprofloxacin is a potent broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] Following administration, ciprofloxacin is metabolized in the liver, giving rise to several metabolites, including this compound (M1).[3] Understanding the antibacterial properties of these metabolites is crucial for a complete picture of the drug's in vivo activity and for the development of new antibiotic agents. This guide focuses specifically on the antibacterial mechanism of this compound.
Mechanism of Antibacterial Action
The antibacterial action of fluoroquinolones stems from their ability to stabilize the transient covalent complex formed between bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA. This stabilization leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
While specific studies on the interaction of this compound with these enzymes are limited, its structural similarity to ciprofloxacin suggests a shared mechanism of action. It is hypothesized that this compound also targets DNA gyrase and topoisomerase IV. However, its antibacterial potency is reported to be weak, comparable to that of nalidixic acid, an earlier-generation quinolone, and significantly less than that of ciprofloxacin and norfloxacin.[1]
Figure 1: Proposed mechanism of antibacterial action for this compound.
Quantitative Data
| Compound | Relative Antibacterial Activity |
| Ciprofloxacin | High |
| Norfloxacin | High |
| This compound (M1) | Weak (Comparable to Nalidixic Acid) |
| Nalidixic Acid | Weak |
Table 1: Comparative Antibacterial Activity
Experimental Protocols
To further elucidate the specific antibacterial mechanism and potency of this compound, the following established experimental protocols, commonly used for fluoroquinolone antibiotics, can be adapted.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Methodology:
-
Preparation of Inoculum: Culture the desired bacterial strain (e.g., E. coli, S. aureus, P. aeruginosa, K. pneumoniae) in appropriate broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, and assay buffer (containing ATP and MgCl2).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Quantify the decrease in the supercoiled DNA band to determine the IC50 value.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation of interlinked DNA circles by topoisomerase IV.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), purified topoisomerase IV, and assay buffer (containing ATP and MgCl2).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well.
-
Visualization and Quantification: Stain the gel and visualize the DNA bands. Quantify the amount of decatenated product to determine the IC50 value.
Figure 3: General workflow for DNA gyrase and topoisomerase IV inhibition assays.
Conclusion
This compound, a major metabolite of ciprofloxacin, demonstrates weak antibacterial activity, comparable to nalidixic acid. Its mechanism of action is presumed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, mirroring its parent compound. However, a significant gap exists in the literature regarding specific quantitative data on its inhibitory potency against these enzymes and its spectrum of activity against various bacterial pathogens. The experimental protocols outlined in this guide provide a framework for future research to quantitatively characterize the antibacterial profile of this compound. Such studies are essential for a more complete understanding of ciprofloxacin's overall in vivo efficacy and for informing the development of novel fluoroquinolone antibiotics.
References
The In Vivo Pharmacokinetics of Desethylene Ciprofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo pharmacokinetics of desethylene ciprofloxacin (B1669076), a primary metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows involved in the study of this compound.
Introduction
Ciprofloxacin is a broad-spectrum antibiotic that undergoes partial metabolism in the liver following administration. One of its four major metabolites is desethylene ciprofloxacin, formed through the modification of the piperazinyl group of the parent compound.[1][2] While present in lower concentrations than ciprofloxacin, this compound exhibits some antibacterial activity, comparable to that of nalidixic acid, and is therefore of interest in understanding the overall pharmacological and toxicological profile of ciprofloxacin.[1][3] This guide focuses on the in vivo pharmacokinetic properties of this compound.
Metabolic Pathway of Ciprofloxacin
Ciprofloxacin is metabolized in the liver, leading to the formation of four main metabolites: this compound, sulfociprofloxacin, oxociprofloxacin, and formyl ciprofloxacin.[4] The conversion to this compound is influenced by various physiological and genetic factors.[5]
Quantitative Pharmacokinetic Data
The in vivo pharmacokinetic parameters of this compound have been characterized, primarily in human studies. The data reveals that the formation and elimination of this metabolite are influenced by patient-specific factors.
| Parameter | Value | Population | Notes | Source |
| Metabolite/Parent Ratio (Median, IQR) | 5.86% (4.09–9.87)% | Critically ill patients | The ratio of this compound to ciprofloxacin. | [5] |
| Association with Age | Negative correlation (r² = 0.2227, p = 0.0112) | Critically ill patients | The metabolic ratio decreases with increasing age. | [5] |
| Association with Height | Positive correlation (r² = 0.2277, p = 0.0089) | Critically ill patients | The metabolic ratio increases with height. | [5] |
| Association with Creatinine Clearance (CLcr) | Positive correlation (r² = 0.2023, p = 0.0144) | Critically ill patients | The parent drug-metabolite transfer rate constant increases with CLcr. | [5] |
| Volume of Distribution | Decreases with age | Critically ill patients | A population pharmacokinetic model showed an inverse relationship. | [5] |
| Metabolite Elimination Rate Constant | Decreases with age; Increased in CYP1A2 rs762551 variant allele carriers | Critically ill patients | Demonstrates the influence of age and genetic polymorphisms. | [5] |
Experimental Protocols
The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[6][7][8]
Sample Collection and Preparation
-
Biological Sample Collection: Blood samples are typically collected at predetermined time points following the administration of ciprofloxacin.[5] Serum or plasma is separated by centrifugation.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent such as acetonitrile (B52724) is added to the serum or plasma sample (e.g., in a 1:2 ratio).[9][10]
-
Extraction: A liquid-liquid extraction is often performed using a solvent mixture like methylene (B1212753) chloride and 2-propanol (e.g., 90:10 v/v) to isolate the analyte from the aqueous phase.[9][10]
-
Evaporation and Reconstitution: The organic solvent is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of the mobile phase to concentrate the sample.[9][10]
HPLC-UV Method
-
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation.[9]
-
Mobile Phase: A typical mobile phase consists of a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727).[9] For example, a composition of 35% phosphate buffer (pH 7.4) and 65% methanol with the addition of an ion-pairing agent like hexadecyltrimethylammonium bromide can be effective.[9]
-
Detection: UV absorbance is monitored at a specific wavelength, for instance, 313 nm.[9]
-
Internal Standard: An internal standard, such as nalidixic acid, is often used to improve the accuracy and precision of the quantification.[9]
Population Pharmacokinetic Modeling
Population pharmacokinetic models, often developed using software like Monolix Suite, are employed to analyze concentration-time profiles of both the parent drug and its metabolites.[5] A nonlinear mixed-effects modeling approach is frequently utilized to account for inter-individual variability.[5]
Experimental and Analytical Workflow
The process of conducting an in vivo pharmacokinetic study of this compound involves several sequential steps, from the initial administration of the parent drug to the final data analysis.
Conclusion
The in vivo pharmacokinetics of this compound are intricately linked to the metabolism of the parent drug, ciprofloxacin. Factors such as age, renal function, and genetic makeup can significantly influence the formation and elimination of this metabolite.[5] Detailed pharmacokinetic studies, employing robust analytical methods like HPLC and LC-MS/MS, are essential for a comprehensive understanding of the contribution of this compound to the overall clinical profile of ciprofloxacin. The protocols and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug development and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ciprofloxacin in biological samples by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Desethylene Ciprofloxacin: An In-depth Technical Guide on a Key Metabolite of Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, is extensively used in the treatment of various bacterial infections. Its efficacy and safety profile are influenced by its metabolism, which leads to the formation of several metabolites. Among these, desethylene ciprofloxacin is a major metabolite, resulting from the modification of the piperazinyl group of the parent compound.[1] This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathway, pharmacokinetic profile, analytical quantification, and toxicological assessment. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of ciprofloxacin and its metabolic fate.
Chemical Structure and Properties
This compound is formed through the biotransformation of the piperazine (B1678402) ring of ciprofloxacin. The chemical structures of both ciprofloxacin and this compound are presented below.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | [2] |
| Molecular Formula | C₁₅H₁₆FN₃O₃ | [2] |
| Molecular Weight | 317.31 g/mol | [3] |
| CAS Number | 103222-12-4 | [4] |
Metabolic Pathway of Ciprofloxacin to this compound
The metabolism of ciprofloxacin to this compound primarily occurs in the liver and is mediated by the cytochrome P450 enzyme system, with CYP1A2 being a key enzyme involved in this transformation.[3][5] The formation of this compound involves the removal of an ethylene (B1197577) group from the piperazine ring of ciprofloxacin.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Fate of Ciprofloxacin: A Technical Guide to the Degradation Pathway Yielding Desethylene Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
Ciprofloxacin (B1669076), a widely used fluoroquinolone antibiotic, is a growing environmental concern due to its persistence and potential to promote antibiotic resistance. A primary degradation product of ciprofloxacin in the environment is desethylene ciprofloxacin, formed through the cleavage of the piperazine (B1678402) ring. Understanding the pathways and efficiencies of this transformation is crucial for assessing its environmental impact and developing effective remediation strategies. This technical guide provides an in-depth analysis of the environmental degradation pathways of ciprofloxacin to this compound, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
I. Quantitative Analysis of this compound Formation
The formation of this compound from ciprofloxacin is influenced by the specific environmental degradation pathway. The following tables summarize quantitative data from various studies, providing a comparative overview of the efficiency of this transformation under different conditions.
Table 1: Formation of this compound via Photodegradation
| Initial Ciprofloxacin Concentration | Light Source/Conditions | Irradiation Time | Final this compound Concentration | Reference |
| 1 mg/L | Sunlight | 250 min | 0.425 mg/L | [1] |
Table 2: Formation of this compound via Ozonation
| Initial Ciprofloxacin Concentration | pH | Ozonation Time | Maximum this compound Concentration | Reference |
| Not Specified | 3 | Not Specified | 3.3 µM | |
| Not Specified | 7 | Not Specified | 1.9 µM | |
| Not Specified | 10 | Not Specified | 5.3 µM |
Note: Quantitative data for the formation of this compound through biodegradation and other advanced oxidation processes is limited in the reviewed literature, highlighting a key area for future research.
II. Dominant Environmental Degradation Pathways and Mechanisms
The transformation of ciprofloxacin to this compound primarily involves the cleavage of the piperazine ring. This can be initiated through several environmental degradation processes, including photodegradation, biodegradation, and advanced oxidation processes (AOPs).
A. Photodegradation
Photodegradation, or the breakdown of compounds by light, is a significant pathway for the environmental transformation of ciprofloxacin. Upon exposure to sunlight, particularly UV radiation, the piperazine moiety of the ciprofloxacin molecule becomes susceptible to cleavage, leading to the formation of this compound.[2] The electronegative fluorine atom on the quinolone core is thought to induce angular stress on the piperazine ring, making it more prone to degradation upon photo-excitation.
B. Biodegradation
Microbial activity plays a crucial role in the breakdown of organic contaminants in the environment. Certain microorganisms have been shown to degrade ciprofloxacin.[3][4][5] The biodegradation process can occur through co-metabolism, where the microorganism degrades the antibiotic while utilizing other organic matter as its primary energy source.[6] The cleavage of the piperazine ring is a key step in the microbial degradation pathway leading to this compound.
C. Advanced Oxidation Processes (AOPs)
AOPs involve the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can effectively degrade persistent organic pollutants like ciprofloxacin.[7] Processes like the Fenton reaction (Fe²⁺/H₂O₂) and UV/H₂O₂ treatment generate these radicals, which readily attack the electron-rich piperazine ring of the ciprofloxacin molecule, leading to its cleavage and the formation of this compound and other degradation products.[8][9]
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ciprofloxacin degradation to this compound.
A. Sample Preparation for Degradation Studies
-
Stock Solution Preparation: A stock solution of ciprofloxacin (e.g., 100 mg/L) is prepared by dissolving a known weight of ciprofloxacin hydrochloride in ultrapure water. The solution should be stored in the dark to prevent premature photodegradation.
-
Working Solution Preparation: The stock solution is diluted with the desired matrix (e.g., ultrapure water, wastewater effluent) to the target initial concentration for the degradation experiment (e.g., 1 mg/L).
-
pH Adjustment: The pH of the working solution is adjusted to the desired level using dilute acid (e.g., HCl) or base (e.g., NaOH).
B. Photodegradation Experiment Workflow
-
Reactor Setup: The ciprofloxacin working solution is placed in a suitable photoreactor (e.g., quartz tube) equipped with a light source (e.g., solar simulator, UV lamp).
-
Irradiation: The solution is exposed to the light source for a predetermined duration. Aliquots are collected at specific time intervals to monitor the degradation process.
-
Sample Quenching (if necessary): For experiments involving reactive species, a quenching agent (e.g., sodium thiosulfate (B1220275) for chlorine) may be added to the collected samples to stop the degradation reaction.
-
Analysis: The collected samples are analyzed using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the concentrations of ciprofloxacin and this compound.
Caption: Workflow for a typical photodegradation experiment.
C. Biodegradation Experiment Protocol (Shake Flask Method)
-
Microbial Culture Preparation: A suitable bacterial strain or consortium known for degrading ciprofloxacin is cultured in an appropriate growth medium.[10]
-
Inoculum Preparation: A specific volume of the microbial culture is harvested and resuspended in a minimal salt medium to a desired cell density (e.g., 10⁸ CFU/mL).[11]
-
Incubation: The inoculum is added to sterile flasks containing the ciprofloxacin working solution. The flasks are incubated on a shaker at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).[12]
-
Sampling: Aliquots are withdrawn aseptically at regular intervals.
-
Sample Preparation: The collected samples are centrifuged and/or filtered to remove bacterial cells before analysis.
-
Analysis: The supernatant is analyzed by HPLC or LC-MS/MS to quantify ciprofloxacin and this compound.
Caption: Shake flask method for biodegradation studies.
D. Advanced Oxidation Process (Fenton Reaction) Protocol
-
Reaction Setup: The ciprofloxacin working solution is placed in a beaker with a magnetic stirrer.
-
pH Adjustment: The pH of the solution is adjusted to an acidic range (typically pH 3-4) using sulfuric acid.
-
Initiation of Reaction: A solution of ferrous sulfate (B86663) (FeSO₄) is added to the ciprofloxacin solution, followed by the dropwise addition of hydrogen peroxide (H₂O₂) to initiate the Fenton reaction.[13]
-
Sampling and Quenching: Aliquots are taken at different time points, and the reaction is quenched by adding a substance like sodium sulfite (B76179) or by raising the pH.
-
Analysis: The quenched samples are filtered and analyzed by HPLC or LC-MS/MS.
Caption: Protocol for a Fenton-based degradation experiment.
IV. Analytical Methodologies
Accurate quantification of ciprofloxacin and this compound is essential for studying their environmental degradation. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
A. High-Performance Liquid Chromatography (HPLC-UV)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the eluting compounds at a specific wavelength.
-
Typical Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.025 M phosphoric acid, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific ratio is optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 278 nm is commonly used for ciprofloxacin.
-
Sample Preparation: Aqueous samples are typically filtered through a 0.22 µm or 0.45 µm filter before injection. For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.
-
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS offers higher selectivity and sensitivity compared to HPLC-UV. After separation by HPLC, the compounds are ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. The tandem mass spectrometer (MS/MS) allows for the selection of a specific parent ion and the detection of its characteristic fragment ions, providing a high degree of confidence in identification and quantification.
-
Typical Parameters:
-
Chromatography: Similar HPLC conditions as described above are often used.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for ciprofloxacin and its degradation products.[12]
-
Mass Transitions (MRM): Specific precursor-to-product ion transitions are monitored for quantification. For example, a common transition for ciprofloxacin is m/z 332.1 → 231.1. The transition for this compound would be determined by its molecular weight.
-
Sample Preparation: Similar to HPLC-UV, filtration is required. For trace-level analysis in complex matrices, SPE is highly recommended.
-
V. Signaling Pathways and Logical Relationships
The degradation of ciprofloxacin to this compound involves the cleavage of the piperazine ring, a key structural feature of the antibiotic. The following diagrams illustrate the generalized pathways for this transformation.
Caption: Overview of pathways leading to this compound.
Caption: Role of hydroxyl radicals in AOP-mediated degradation.
VI. Conclusion
The transformation of ciprofloxacin to this compound is a significant environmental degradation pathway mediated by processes such as photodegradation, biodegradation, and advanced oxidation. Quantitative data indicates that the efficiency of this conversion varies depending on the specific conditions, with photodegradation and ozonation showing notable formation of this metabolite. The primary mechanism involves the cleavage of the piperazine ring, a reaction that can be initiated by UV light, microbial enzymes, or highly reactive oxygen species. Standardized experimental protocols and robust analytical methods, particularly HPLC and LC-MS/MS, are crucial for accurately studying these degradation pathways and quantifying the formation of this compound. Further research is needed to generate more comprehensive quantitative data across all relevant environmental pathways to better understand the fate and risk associated with ciprofloxacin in the environment.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of ciprofloxacin using machine learning tools: Kinetics and modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of Ciprofloxacin in Water Using Escherichia coli and Enterococcus faecium [agris.fao.org]
- 10. mdpi.com [mdpi.com]
- 11. Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.gnest.org [journal.gnest.org]
- 13. japsonline.com [japsonline.com]
A Comparative Analysis of the Biological Activity of Ciprofloxacin and its Metabolite, Desethylene Ciprofloxacin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, is widely recognized for its potent antibacterial activity, which it achieves through the inhibition of bacterial DNA gyrase and topoisomerase IV. Upon administration, ciprofloxacin is metabolized in the body, with desethylene ciprofloxacin being one of its major metabolites. This technical guide provides a comprehensive comparison of the biological activity of this compound relative to its parent compound, ciprofloxacin. While quantitative data for a direct, side-by-side comparison of the antibacterial efficacy and enzyme inhibition is limited in publicly available literature, this document synthesizes the existing qualitative and quantitative information to provide a thorough understanding for research and drug development professionals. The analysis indicates that this compound retains antibacterial properties, albeit at a significantly reduced level compared to ciprofloxacin. This guide details the known antibacterial spectrum, mechanism of action, and includes standardized experimental protocols for the evaluation of these compounds.
Introduction
Ciprofloxacin is a critically important synthetic antibiotic belonging to the fluoroquinolone class.[1] Its bactericidal action is primarily due to the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[4] By forming a stable complex with the enzyme and cleaved DNA, ciprofloxacin introduces lethal double-strand breaks into the bacterial chromosome.[4]
In humans, ciprofloxacin is partially metabolized, with approximately 15% of an oral dose being converted into four main metabolites.[5] One of the principal metabolites is this compound.[5] Understanding the biological activity of this metabolite is crucial for a complete comprehension of the overall pharmacological and toxicological profile of ciprofloxacin. This guide aims to provide a detailed comparison of the biological activities of ciprofloxacin and this compound, focusing on their antibacterial efficacy and interaction with topoisomerase enzymes.
Comparative Antibacterial Activity
The antibacterial activity of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Quantitative Data
One of the key studies in this area qualitatively described the activity of this compound (referred to as M1) as weak and comparable to that of nalidixic acid, an earlier, less potent quinolone antibiotic.[1] The same study noted that this compound is significantly less active than ciprofloxacin.[1]
The following tables summarize the known MIC values for ciprofloxacin against common Gram-positive and Gram-negative bacteria to provide a baseline for its high efficacy. The corresponding data for this compound is largely unavailable in current literature.
Table 1: Minimum Inhibitory Concentrations (MICs) of Ciprofloxacin against Gram-Positive Bacteria
| Bacterial Species | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | 0.12 - 2[6] | Data not available |
| Streptococcus pneumoniae | 0.25 - 4[6] | Data not available |
| Enterococcus faecalis | 0.25 - 2[2] | Data not available |
Table 2: Minimum Inhibitory Concentrations (MICs) of Ciprofloxacin against Gram-Negative Bacteria
| Bacterial Species | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli | 0.004 - 4[6] | Data not available |
| Pseudomonas aeruginosa | 0.016 - 2[6] | Data not available |
| Klebsiella pneumoniae | 0.015 - 1[7] | Data not available |
| Neisseria gonorrhoeae | ≤0.06[8] | Data not available |
Mechanism of Action: Inhibition of Bacterial Topoisomerases
The primary mechanism of action for ciprofloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV. The inhibitory potency is measured by the 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Quantitative Data on Enzyme Inhibition
While extensive data exists for the inhibitory activity of ciprofloxacin against its target enzymes, there is a notable lack of publicly available data on the IC50 values of this compound against bacterial DNA gyrase and topoisomerase IV. Research has been conducted on the effect of this compound on human topoisomerase II, where it was found to not poison the enzyme but could inhibit its DNA relaxation activity at high concentrations (200–300 μM).[9]
The following table provides IC50 values for ciprofloxacin against bacterial topoisomerases.
Table 3: Inhibitory Activity (IC50) of Ciprofloxacin against Bacterial Topoisomerases
| Enzyme | Bacterial Species | Ciprofloxacin IC50 (µg/mL) | This compound IC50 (µg/mL) |
| DNA Gyrase | Enterococcus faecalis | 27.8[2] | Data not available |
| Topoisomerase IV | Enterococcus faecalis | 9.30[2] | Data not available |
| Topoisomerase IV | Staphylococcus aureus | 1.25 - 2.5 | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Mechanism of Action of Fluoroquinolones
References
- 1. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives | Semantic Scholar [semanticscholar.org]
- 6. The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Core Topic: Solubility and Stability of Desethylene Ciprofloxacin in Different Solvents
An in-depth technical guide on the solubility and stability of Desethylene ciprofloxacin (B1669076) for researchers, scientists, and drug development professionals.
Desethylene ciprofloxacin is a principal metabolite and a known impurity of the widely used fluoroquinolone antibiotic, ciprofloxacin.[1] Its presence and concentration in pharmaceutical products are critical quality attributes that require careful monitoring. This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound, crucial for analytical method development, formulation design, and impurity profiling.
Section 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or its impurities is a fundamental physicochemical property that influences bioavailability, formulation, and analytical method development. While specific quantitative solubility data for this compound is not widely available in public literature, a qualitative profile can be inferred from its chemical structure and the known properties of its parent compound, ciprofloxacin.
Like ciprofloxacin, this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (aminoethylamino group) functionalities. This structure dictates a pH-dependent solubility profile, which is typically lowest at its isoelectric point and increases significantly in both acidic and alkaline conditions.
Quantitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various common solvents based on general chemical principles and data from structurally related fluoroquinolones.[2][3][4]
Table 1: Estimated Qualitative Solubility of this compound
| Solvent System | Expected Solubility | Rationale and Notes |
| Aqueous Buffers (pH < 5) | High | The basic amino group becomes protonated, forming a more soluble salt. Solubility in 0.1 M HCl is expected to be high.[5] |
| Aqueous Buffers (pH 5-8) | Low | The molecule is likely near its isoelectric point, where zwitterionic species dominate, leading to minimal aqueous solubility. |
| Aqueous Buffers (pH > 9) | High | The acidic carboxylic acid group deprotonates, forming a more soluble salt. |
| Methanol | Slightly to Sparingly Soluble | As a polar protic solvent, it can engage in hydrogen bonding. Ciprofloxacin impurity E is soluble in methanol.[6] |
| Acetonitrile | Slightly Soluble | A polar aprotic solvent commonly used in HPLC mobile phases for fluoroquinolone analysis.[7][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known to dissolve many poorly water-soluble compounds. This compound hydrochloride is slightly soluble in DMSO.[9] |
| Dichloromethane | Very Sparingly Soluble | A non-polar organic solvent. Ciprofloxacin itself is very sparingly soluble in dichloromethane.[2] |
| Acetone | Practically Insoluble | Ciprofloxacin hydrochloride shows very low solubility in acetone.[10] |
Note: This table provides estimations. Precise quantitative data must be determined experimentally.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[11][12]
Methodology:
-
Preparation: Add an excess amount of this compound solid to a series of vials, each containing a known volume of the desired solvent (e.g., pH 1.2, 4.5, 6.8 buffers, water, methanol). The amount of solid should be sufficient to ensure a saturated solution with visible excess solid after equilibration.[11]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 37 ± 1 °C for biopharmaceutical relevance) and agitate at a constant speed (e.g., 100 rpm) for a sufficient duration to reach equilibrium (e.g., 24 to 48 hours).[11][13] Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Analyze the diluted sample using a validated, stability-indicating HPLC-UV method to determine the concentration of this compound. The UV absorbance is typically measured around 278 nm.[1][7]
-
Calculation: Calculate the solubility in units such as mg/mL from the measured concentration, taking into account the dilution factor. A minimum of three replicate determinations should be performed for each solvent.[13]
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Section 2: Stability Profile
Understanding the stability of this compound is critical for predicting its formation and persistence in drug products. Forced degradation studies are essential to establish degradation pathways and develop stability-indicating analytical methods.
Forced Degradation Behavior
This compound is a known degradation product of ciprofloxacin, formed under oxidative and photolytic conditions.[1][14] Therefore, it is susceptible to further degradation under similar or more aggressive stress conditions. The stability of ciprofloxacin itself has been extensively studied, providing insights into the likely behavior of its metabolites.[15][16]
Table 2: Forced Degradation Conditions and Expected Stability of this compound
| Stress Condition | Typical Reagents/Conditions | Expected Stability/Outcome |
| Acidic Hydrolysis | 0.1 M - 0.5 M HCl, heated (e.g., 50-70°C) for several hours.[17] | Ciprofloxacin shows significant degradation (e.g., ~20% in 0.1 M HCl at 70°C for 4h).[16] this compound is expected to be similarly susceptible to hydrolysis. |
| Basic Hydrolysis | 0.1 M - 0.5 M NaOH, heated (e.g., 50-70°C) for several hours.[17] | Ciprofloxacin degrades more rapidly in basic conditions than acidic (e.g., ~24% in 0.1 M NaOH at 70°C for 4h).[16] A similar susceptibility is expected for the desethylene analog. |
| Oxidation | 3% - 30% H₂O₂, room temp or heated (e.g., 70°C).[17] | This is a key pathway for the formation of this compound from ciprofloxacin.[1] However, under strong oxidative stress, it will likely degrade further into smaller molecules. Ciprofloxacin itself shows extensive degradation (~40% in 3% H₂O₂ at 70°C for 4h).[16] |
| Photostability | Exposure to UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[17] | Fluoroquinolones are known to be light-sensitive.[18] Photodegradation is a known pathway for the formation of this compound.[14] The compound itself is expected to be unstable under light exposure. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) for an extended period (e.g., 24 hours).[17] | Solid-state degradation is generally slower than in solution. Ciprofloxacin shows moderate degradation under thermal stress (~10% at 60°C for 24h).[16] |
Experimental Protocol for Stability-Indicating Method Development
A stability-indicating analytical method (SIAM) must be able to accurately quantify the substance of interest in the presence of its degradation products, impurities, and excipients.[7]
Methodology:
-
Stress Sample Generation: Prepare solutions of this compound in various stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water for photostability). For thermal stress, store the solid compound in an oven.
-
Degradation: Expose the samples to the stress conditions as outlined in Table 2. The extent of degradation should be targeted between 5-20% to ensure the formation of primary degradants without complete destruction of the molecule.[17]
-
Sample Treatment: After exposure, cool the samples to room temperature. Neutralize the acid- and base-stressed samples to prevent further degradation before analysis.
-
Chromatographic Analysis: Analyze all stressed samples, along with an unstressed control and a blank, using a reverse-phase HPLC system with a photodiode array (PDA) detector. A C18 column is commonly used.[7] The mobile phase often consists of a pH-adjusted aqueous buffer (e.g., phosphoric acid, pH 3.0) and an organic modifier like acetonitrile.[7][8]
-
Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)). This includes assessing specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.[7]
Caption: General workflow for conducting forced degradation studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. CICECO Publication » Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin [ciceco.ua.pt]
- 4. researchgate.net [researchgate.net]
- 5. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. allmpus.com [allmpus.com]
- 7. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 8. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, HYDROCHLORIDE | 528851-31-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchers.mq.edu.au [researchers.mq.edu.au]
- 17. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
Desethylene Ciprofloxacin: A Comprehensive Technical Guide for a Key Pharmaceutical Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylene ciprofloxacin (B1669076) is a significant impurity and major metabolite of ciprofloxacin, a widely used fluoroquinolone antibiotic.[1][2][3] As a critical parameter in the quality control of ciprofloxacin drug substances and products, the presence of desethylene ciprofloxacin must be carefully monitored to ensure the safety and efficacy of the pharmaceutical formulation. This technical guide provides an in-depth overview of this compound as a pharmaceutical impurity standard, including its chemical properties, formation, and analytical methodologies for its identification and quantification.
Chemical and Physical Properties
This compound, also known as 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, is a primary degradation product and metabolite of ciprofloxacin.[1][3] Its chemical structure is characterized by the opening of the piperazine (B1678402) ring of the parent ciprofloxacin molecule.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₆FN₃O₃ | [2] |
| Molecular Weight | 305.31 g/mol | [2] |
| CAS Number | 103222-12-4 (free base) | [3] |
| Appearance | Crystalline solid | [2] |
| UV max (λmax) | 278 nm | [2] |
| Purity (as a reference standard) | ≥98% | [2] |
Formation of this compound
This compound is primarily formed through the degradation of ciprofloxacin under various stress conditions. Forced degradation studies are essential to understand the formation of this impurity and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies of ciprofloxacin have been conducted under various conditions as per the International Council for Harmonisation (ICH) guidelines.[4][5] These studies help in identifying potential degradation products, including this compound.
| Stress Condition | Description | Typical Degradation of Ciprofloxacin | Reference |
| Acidic Hydrolysis | 0.1 N HCl at 70°C for 4 hours | ~20% | [4][5] |
| Alkaline Hydrolysis | 0.1 N NaOH at 70°C for 4 hours | ~24% | [4][5] |
| Oxidative Degradation | 3% H₂O₂ at 70°C for 4 hours | ~40% | [4][5] |
| Photolytic Degradation | Exposure to UV radiation for 5 days | ~30% | [4][5] |
| Thermal Degradation | 60°C for 24 hours | ~10% | [4][5] |
The degradation pathway leading to this compound involves the cleavage of the piperazine ring of the ciprofloxacin molecule.
Analytical Methodologies
Accurate and robust analytical methods are crucial for the detection and quantification of this compound in ciprofloxacin active pharmaceutical ingredients (APIs) and finished drug products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of pharmaceutical impurities. Several HPLC methods have been developed for the analysis of ciprofloxacin and its related substances.
Quantitative HPLC Method Parameters:
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Inertsil C18 (250 mm x 4.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.025 M Phosphoric Acid (pH 3.0 with triethylamine) (13:87 v/v) | Gradient of 0.15% orthophosphoric acid (pH 3.0 with triethylamine) and acetonitrile |
| Flow Rate | 1.5 mL/min | 0.7 mL/min |
| Detection | UV at 278 nm | UV at 278 nm |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 50 µL | 10 µL |
| Reference | [6] | [7][8] |
Method Validation Data for Ciprofloxacin Analysis (Illustrative):
| Parameter | Result | Reference |
| Linearity Range | 0.01 - 5.00 µg/mL | [9] |
| Correlation Coefficient (r²) | >0.99 | [9] |
| Precision (%RSD) | 3.37 - 12.60% | [9] |
| Accuracy (% Recovery) | 87.25 - 114% | [9] |
| Limit of Detection (LOD) | 0.11 µg/mL | [10] |
| Limit of Quantification (LOQ) | 0.35 µg/mL | [10] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and tandem MS (LC-MS/MS) provide higher sensitivity and specificity for the identification and quantification of impurities, especially at trace levels.
Quantitative LC-MS/MS Method Parameters:
| Parameter | Method 1 |
| Column | C18 (75 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | 0.2% formic acid in water:methanol (10:90, v/v) |
| Flow Rate | 0.5 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition (Ciprofloxacin) | m/z 332.0 → 231.3 |
| Reference | [9] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
-
Preparation of Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.
-
Preparation of Sample Solution: Accurately weigh the ciprofloxacin drug substance or a crushed tablet powder and dissolve in a suitable solvent. Dilute with the mobile phase to a known concentration.
-
Chromatographic Conditions: Set up the HPLC system with the parameters specified in the tables above.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration of the impurity in the sample using the peak area and the calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare separate solutions of ciprofloxacin in 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂. For photolytic degradation, expose a solution of ciprofloxacin to UV light. For thermal degradation, heat a solid sample of ciprofloxacin.
-
Stress Conditions: Subject the prepared samples to the conditions outlined in the forced degradation table.
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Monitor the degradation of ciprofloxacin and the formation of degradation products, including this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The absence of signals corresponding to the ethylene (B1197577) bridge of the piperazine ring and the appearance of new signals for the aminoethyl side chain are characteristic features in the NMR spectra of this compound.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak will correspond to its molecular weight (305.31 g/mol ). The fragmentation pattern will show characteristic losses of functional groups from the parent molecule, aiding in its identification.[13][14]
Experimental Workflow for Impurity Profiling
A systematic workflow is essential for the effective impurity profiling of pharmaceutical products.
Conclusion
This compound is a critical process-related impurity and degradation product of ciprofloxacin that requires stringent control. This technical guide has provided a comprehensive overview of its properties, formation pathways, and detailed analytical methodologies for its quantification. The implementation of robust analytical strategies, including validated HPLC and LC-MS methods, is paramount for ensuring the quality, safety, and efficacy of ciprofloxacin-containing pharmaceutical products. Adherence to regulatory guidelines and a thorough understanding of impurity profiling are essential for drug development professionals in this context.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, Hydrochloride [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Toxicological Profile of Desethylene Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological data specifically for desethylene ciprofloxacin (B1669076), a major metabolite of ciprofloxacin, is limited in the publicly available scientific literature.[1] Consequently, this guide provides the available information on desethylene ciprofloxacin and extensively leverages the well-documented toxicological profile of the parent compound, ciprofloxacin, to infer potential toxicological characteristics. Direct experimental validation is crucial for a definitive assessment of this compound's toxicity.
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections.[2] Upon administration, ciprofloxacin is partially metabolized in the liver, giving rise to several metabolites, with this compound being one of the major forms.[3][4][5][6] Understanding the toxicological profile of this metabolite is critical for a comprehensive safety assessment of ciprofloxacin. This technical guide synthesizes the available toxicological data for this compound and infers its potential toxicological profile based on the extensive data available for ciprofloxacin.
Metabolism of Ciprofloxacin
Ciprofloxacin undergoes metabolism primarily in the liver, where the piperazinyl group is modified to form at least four metabolites: this compound, sulfociprofloxacin, oxociprofloxacin, and N-acetylciprofloxacin.[3][4] this compound is a significant metabolite and possesses some antibacterial activity.[5]
Toxicological Profile of this compound: Direct Evidence
Direct toxicological studies on this compound are scarce. The available information is primarily from safety data sheets (SDS) and a single study on its interaction with human topoisomerases.
Hazard Classification:
Safety data sheets for this compound hydrochloride classify it as "Toxic if swallowed" and "Very toxic to aquatic life with long lasting effects".[7] However, specific LD50 values are not provided, with the SDS often stating "No data available".[1][8][9]
Interaction with Human Topoisomerase II:
A study investigating the effects of fluoroquinolones on human topoisomerase IIα and IIβ found that this compound does not act as a poison for these enzymes.[10] The study reported that this compound did not significantly increase double-stranded DNA cleavage by either topoisomerase isoform, even at concentrations up to 300 μM.[10] However, along with ciprofloxacin, it was found to inhibit topoisomerase II-mediated DNA relaxation at concentrations of 200–300 μM.[10]
Quantitative Data Summary for this compound
| Parameter | Value | Source |
| Acute Oral Toxicity | Toxic if swallowed (Classification) | [7] |
| Aquatic Toxicity | Very toxic to aquatic life (Classification) | [7] |
| Topoisomerase II Poisoning | No significant increase in DNA cleavage | [10] |
| Topoisomerase II Inhibition | Inhibits DNA relaxation at 200-300 µM | [10] |
Inferred Toxicological Profile of this compound (from Ciprofloxacin Data)
Given the limited direct data, the toxicological profile of the parent drug, ciprofloxacin, provides a basis for inferring the potential risks associated with its metabolite, this compound.
Potential Mechanisms of Toxicity
The primary mechanism of action of ciprofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] At higher concentrations, it can also affect eukaryotic topoisomerase II, which can lead to genotoxic effects.[11] Another proposed mechanism of ciprofloxacin-induced toxicity is the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[2]
Genotoxicity
Ciprofloxacin has shown mixed results in genotoxicity studies. While some in vitro studies have indicated genotoxic effects, such as increased chromosomal aberrations and sister chromatid exchanges in human lymphocytes[12], in vivo studies have generally shown no genotoxic effects.[11][13]
Summary of Genotoxicity Studies for Ciprofloxacin
| Assay | System | Result | Source | | --- | --- | --- | | Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Negative |[14] | | Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Positive (in vitro) |[14] | | Micronucleus Test | Mouse bone marrow | Negative (in vivo) |[11][14] | | Dominant Lethal Assay | Male mice | Negative (in vivo) |[11] | | Unscheduled DNA Synthesis (UDS) | Rat and mouse hepatocytes | Negative (in vivo) |[11] | | Sister Chromatid Exchange (SCE) | Human lymphocytes | Positive (in vitro) |[12] | | Comet Assay | Rat bone marrow, liver, spleen | Positive (in vivo) |[14] |
Cytotoxicity
Ciprofloxacin has demonstrated cytotoxic effects in various cell lines, with IC50 values varying depending on the cell type and exposure duration.
Summary of Cytotoxicity Data for Ciprofloxacin
| Cell Line | IC50 Value | Source |
| HeLa (Human cervical cancer) | >100 mg/L (24h and 48h) | [15] |
| HepG2 (Human liver cancer) | 60.5 µg/mL | [16] |
| A549 (Human lung cancer) | 133.3 µg/mL | [16] |
| Glioblastoma A-172 | 388.6 µM | [16] |
| SW480 (Human colon adenocarcinoma) | 160.4 µM ± 6.7 | [16] |
| SW620 (Human colon adenocarcinoma) | 200.4 µM ± 4.9 | [16] |
| PC3 (Human prostate cancer) | 101.4 µM ± 3.6 | [16] |
| Mouse Tympanic Membrane Fibroblasts | Significant decrease in survival | [17] |
Experimental Protocols
Standardized protocols can be adapted to assess the toxicological profile of this compound.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Genotoxicity Assay: In Vitro Micronucleus Test
This assay detects genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.
Protocol:
-
Cell Culture: Culture human lymphocytes or a suitable cell line (e.g., CHO, L5178Y) to obtain a sufficient number of cells.
-
Compound Exposure: Treat the cells with at least three concentrations of this compound, along with positive and negative controls, for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer duration (e.g., 24 hours) without S9 mix.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, perform hypotonic treatment and fixation, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or acridine (B1665455) orange).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the negative control.
Conclusion and Future Directions
The toxicological profile of this compound is not well-characterized, with limited direct evidence available. Current information suggests it may be toxic if swallowed and poses a significant risk to aquatic environments. It does not appear to be a human topoisomerase II poison, although it can inhibit the enzyme's function at high concentrations.
Based on the extensive data for the parent compound, ciprofloxacin, it is plausible that this compound could exhibit genotoxic and cytotoxic effects, potentially through mechanisms involving topoisomerase inhibition and oxidative stress. However, these are inferred risks and require direct experimental confirmation.
Future research should prioritize conducting a comprehensive battery of in vitro and in vivo toxicological studies on this compound. This should include acute and chronic toxicity studies, detailed genotoxicity and cytotoxicity assays using a variety of cell lines, and investigations into its potential for neurotoxicity and hepatotoxicity. Such data are essential for a complete and accurate risk assessment of ciprofloxacin and its metabolites.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Toxicity induced by ciprofloxacin and enrofloxacin: oxidative stress and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ciprofloxacin: in vivo genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxic and cytotoxic effects of antibacterial drug, ciprofloxacin, on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of Ciprofloxacin and Steroids in Mouse Tympanic Membrane Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Desethylene Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylene ciprofloxacin (B1669076), also known as the ethylenediamine (B42938) analog of ciprofloxacin or ciprofloxacin impurity A, is a known related substance of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. The monitoring and quantification of this impurity are critical for ensuring the quality, safety, and efficacy of ciprofloxacin drug substances and products. This application note provides a detailed protocol for the analysis of desethylene ciprofloxacin using a robust High-Performance Liquid Chromatography (HPLC) method. The method described is based on established and validated procedures for the separation and quantification of ciprofloxacin and its related compounds.[1][2][3]
Principle
This method utilizes reversed-phase HPLC with UV detection to separate this compound from ciprofloxacin and other related impurities. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of this compound is determined by comparing its peak area in the chromatogram to that of a reference standard.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Inertsil ODS-3, 4.6 x 250 mm, 5 µm particle size or equivalent C18 column.[4]
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (Analytical grade)
-
Triethylamine (Analytical grade)
-
Water (HPLC grade or purified)
-
Ciprofloxacin Hydrochloride Reference Standard
-
This compound (Ciprofloxacin Ethylenediamine Analog) Reference Standard
-
Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of a buffer solution and an organic modifier. A common mobile phase consists of a buffer (e.g., 0.025 M orthophosphoric acid adjusted to pH 3.0 with triethylamine) and acetonitrile in a specific ratio (e.g., 87:13 v/v).[5] Another suitable mobile phase is a mixture of 0.15% orthophosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile, often used with a gradient program.[4][6]
-
Diluent: The mobile phase is typically used as the diluent for preparing standard and sample solutions.
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Further dilute this stock solution to a suitable working concentration (e.g., 1 µg/mL).
-
-
Sample Solution Preparation (for Drug Substance):
-
Accurately weigh about 25 mg of the ciprofloxacin drug substance into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL of ciprofloxacin.[7]
-
-
System Suitability Solution: A solution containing both ciprofloxacin and this compound is prepared to check the system's performance, including resolution and peak shape.
Chromatographic Conditions
The following chromatographic conditions are recommended:
| Parameter | Value |
| Column | Inertsil ODS-3, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Buffer (0.025 M Orthophosphoric acid, pH 3.0 with Triethylamine) : Acetonitrile (87:13, v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 35 - 40°C[6][8] |
| Detection Wavelength | 278 nm[4][6][9] |
| Injection Volume | 10 - 20 µL[6][9] |
Data Presentation
The performance of the HPLC method is summarized in the table below, with typical validation parameters for the analysis of ciprofloxacin and its impurities.
| Parameter | Typical Value/Range |
| Retention Time (Ciprofloxacin) | Approximately 9.4 min[8] |
| Relative Retention Time (this compound) | Approximately 0.7[5] |
| Linearity Range (Impurities) | 0.5 - 1.5 µg/mL[7] |
| Correlation Coefficient (r) | > 0.99[7] |
| Limit of Detection (LOD) | 5.159 µg/mL (for Ciprofloxacin) |
| Limit of Quantitation (LOQ) | 0.05% or less for related compounds[1] |
| Accuracy (% Recovery) | 98.0% to 102.0%[4] |
| Precision (RSD) | < 1.0%[1] |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method is a reliable and robust approach for the quantitative analysis of this compound in drug substances. The protocol provides detailed steps for sample and standard preparation, along with optimized chromatographic conditions. Adherence to this method will enable researchers, scientists, and drug development professionals to accurately monitor and control the levels of this critical impurity, ensuring the quality and safety of ciprofloxacin products. The method should be validated in the user's laboratory to ensure its suitability for the intended application.
References
- 1. High-pressure liquid chromatographic methods for ciprofloxacin hydrochloride and related compounds in raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. ijrpb.com [ijrpb.com]
- 9. japsonline.com [japsonline.com]
Application Notes and Protocols for LC-MS/MS Quantification of Desethylene Ciprofloxacin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylene ciprofloxacin (B1669076) is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. Accurate quantification of this metabolite in plasma is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling, as well as for assessing the metabolic profile of ciprofloxacin in various patient populations. This document provides a detailed protocol for the sensitive and selective quantification of desethylene ciprofloxacin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical assays due to its high sensitivity and specificity.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the quantification of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 306.1 | 262.1 | 288.1 | 30 | 15 (for 262.1) / 10 (for 288.1) |
| Ciprofloxacin (Reference) | 332.1 | 231.1 | 314.1 | 35 | 25 (for 231.1) / 15 (for 314.1) |
| Internal Standard (e.g., Ciprofloxacin-d8) | 340.1 | 296.1 | - | 35 | 25 |
Experimental Protocol
This protocol outlines a robust method for the quantification of this compound in plasma, adapted from established methods for ciprofloxacin and its metabolites.[1]
Materials and Reagents
-
This compound hydrochloride standard (analytical grade)
-
Ciprofloxacin-d8 (or other suitable internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and rapid method for sample clean-up.
-
Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
Vortex each sample to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B (linear gradient)
-
3.0-4.0 min: 95% B (hold)
-
4.0-4.1 min: 95-5% B (linear gradient)
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
The specific MRM transitions and compound-dependent parameters are provided in the Quantitative Data Summary table.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
References
Application Note: Solid-Phase Extraction of Desethylene Ciprofloxacin from Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylene ciprofloxacin (B1669076) is a primary metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin.[1][2] The presence of ciprofloxacin and its metabolites in water bodies is a growing environmental concern due to the potential for antibiotic resistance development in microorganisms.[3][4] Accurate monitoring of these compounds in aqueous matrices is crucial for environmental risk assessment.[3] Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and purification of trace organic contaminants from water samples prior to chromatographic analysis.[5] This application note provides a detailed protocol for the solid-phase extraction of desethylene ciprofloxacin from water samples using a weak cation exchange (WCX) sorbent, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for developing an effective SPE method. This compound, like its parent compound ciprofloxacin, is an amphoteric molecule containing both a carboxylic acid group and an amino group. The pKa values of ciprofloxacin are approximately 6.2 for the carboxylic acid and 8.7 for the piperazine (B1678402) nitrogen. It can be inferred that this compound possesses similar ionizable groups, allowing it to be retained on a weak cation exchange sorbent at an appropriate pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆FN₃O₃ | [2] |
| Molecular Weight | 305.30 g/mol | [2] |
| IUPAC Name | 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | [2] |
Experimental Protocol
This protocol is optimized for the extraction of this compound from various water matrices such as surface water, groundwater, and wastewater effluent. The recommended sorbent is a polymeric weak cation exchanger, such as Oasis WCX, which provides selective retention for basic compounds.[6]
Materials and Reagents
-
SPE Cartridges: Oasis WCX (Weak Cation Exchange) cartridges[6]
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Ammonium (B1175870) hydroxide (B78521) (ACS grade)
-
Ultrapure water
-
-
Standards:
-
This compound analytical standard
-
-
Equipment:
-
SPE manifold
-
Vacuum pump
-
pH meter
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
-
Sample Preparation
-
Collect water samples in clean glass bottles.
-
Filter the samples through a 0.45 µm glass fiber filter to remove suspended particles.
-
Adjust the pH of the water sample to approximately 7.0 using formic acid or ammonium hydroxide.
Solid-Phase Extraction (SPE) Procedure
The following protocol is based on methodologies developed for ciprofloxacin and other fluoroquinolones using weak cation exchange cartridges.[6]
-
Conditioning: Condition the Oasis WCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Loading: Load the pre-treated water sample (typically 100-500 mL) onto the cartridge at a flow rate of 5-10 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove any remaining salts and polar interferences.
-
Follow with a wash of 5 mL of 5% methanol in water to remove less retained impurities.
-
-
Elution: Elute the retained this compound from the cartridge with 5 mL of a solution of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Analytical Workflow
The overall analytical workflow for the determination of this compound in water samples is depicted in the following diagram.
Caption: Experimental workflow for the analysis of this compound.
Quantitative Data Summary
The performance of SPE methods for fluoroquinolones is typically evaluated based on recovery rates. While specific recovery data for this compound is limited, the recovery of ciprofloxacin using similar methods provides a good indication of the expected performance.
Table 2: Performance Data for Fluoroquinolone SPE Methods
| Compound | Sorbent Type | Matrix | Recovery (%) | Relative Standard Deviation (%) | Reference |
| Ciprofloxacin | Weak Cation Exchange (Oasis WCX) | Wastewater Effluent | 87 - 94 | < 6 | [6] |
| Norfloxacin | Weak Cation Exchange (Oasis WCX) | Wastewater Effluent | 87 - 94 | < 6 | [6] |
| Ofloxacin | Weak Cation Exchange (Oasis WCX) | Wastewater Effluent | 87 - 94 | < 6 | [6] |
| Ciprofloxacin | Carboxylated Cattail (IS-SPE) | River Water | 73.8 | 3.2 | [7] |
Signaling Pathway/Logical Relationship Diagram
The selection of the appropriate SPE sorbent and protocol is a critical step in method development. The following diagram illustrates the logical decision-making process for selecting a suitable SPE method for an analyte like this compound based on its chemical properties.
Caption: Logical diagram for SPE method selection for this compound.
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of this compound from water samples. The use of a weak cation exchange sorbent offers high selectivity and recovery for this amphoteric compound. The detailed experimental procedure and workflow diagrams serve as a valuable resource for researchers and scientists involved in environmental monitoring and drug analysis. The presented method, when coupled with a sensitive analytical technique like LC-MS/MS, enables the reliable quantification of this compound at trace levels in aqueous matrices.
References
- 1. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin-7-ethylenediamine | C15H16FN3O3 | CID 63000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of sensitive and reliable LC-MS/MS methods for the determination of three fluoroquinolones in water and fish tissue samples and preliminary environmental risk assessment of their presence in two rivers in northern Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of fluoroquinolone antibiotics in wastewater effluents by liquid chromatography-mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.direct [scholars.direct]
- 6. Determination of ofloxacin, norfloxacin, and ciprofloxacin in sewage by selective solid-phase extraction, liquid chromatography with fluorescence detection, and liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desethylene Ciprofloxacin as a Biomarker for Ciprofloxacin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections.[1] The metabolism of ciprofloxacin primarily occurs in the liver, leading to the formation of several metabolites, including desethylene ciprofloxacin, oxociprofloxacin, sulfociprofloxacin, and formyl ciprofloxacin.[2][3] Among these, this compound is a major metabolite formed by the modification of the piperazinyl group of the parent drug.[4][5] The quantitative analysis of this compound in biological matrices serves as a valuable biomarker for understanding the metabolic profile of ciprofloxacin, assessing drug-drug interactions, and evaluating individual variations in drug metabolism. These application notes provide detailed protocols for the quantification of this compound and summarize key quantitative data to aid in research and drug development.
Ciprofloxacin Metabolic Pathway
The metabolism of ciprofloxacin to its major metabolites is a key aspect of its pharmacokinetic profile. The primary transformation involves the modification of the piperazinyl moiety. While the complete enzymatic pathways for all metabolites are not fully elucidated, cytochrome P450 (CYP) enzymes, particularly CYP1A2, are thought to be involved in the metabolism of ciprofloxacin.[6] this compound is formed through the N-dealkylation of the piperazine (B1678402) ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. facm.ucl.ac.be [facm.ucl.ac.be]
- 4. researchgate.net [researchgate.net]
- 5. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Desethylene Ciprofloxacin in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylene ciprofloxacin (B1669076) is a primary human metabolite of ciprofloxacin, a widely used fluoroquinolone antibiotic. While ciprofloxacin has been extensively studied, the role of its metabolites in both therapeutic efficacy and the development of antibiotic resistance is an area of growing interest. Desethylene ciprofloxacin exhibits antibacterial activity, although generally less potent than the parent compound. Understanding the activity of this metabolite is crucial for a complete picture of ciprofloxacin's in vivo effects and the selection pressures it exerts on bacterial populations. These application notes provide a comprehensive overview of the use of this compound in antibiotic resistance studies, including detailed protocols and data presentation.
Mechanism of Action and Resistance
Like other fluoroquinolones, this compound is believed to exert its antibacterial effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair. The binding of the fluoroquinolone to the enzyme-DNA complex stabilizes it, leading to double-strand DNA breaks and ultimately cell death.[1][3]
Bacterial resistance to fluoroquinolones, including ciprofloxacin and likely its metabolites, primarily arises through two main mechanisms:
-
Target Gene Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of the drug to its target enzymes.[4][5]
-
Reduced Drug Accumulation: This is often mediated by the overexpression of efflux pumps, which actively transport the antibiotic out of the bacterial cell, preventing it from reaching its intracellular target.[6][7][8]
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the available data on the Minimum Inhibitory Concentrations (MICs) of this compound compared to its parent compound, ciprofloxacin, against common bacterial pathogens. It is important to note that data for this compound is limited, and further research is needed to establish a comprehensive susceptibility profile.
| Organism | Compound | MIC Range (µg/mL) | Notes |
| Escherichia coli | Ciprofloxacin | ≤0.06 - >8[9] | Resistance is widespread in clinical isolates. |
| This compound | Less active than ciprofloxacin[10] | Specific MIC values are not widely reported. Activity is comparable to nalidixic acid against some organisms. | |
| Staphylococcus aureus | Ciprofloxacin | 0.25 - 2[11][12][13] | High rates of resistance observed in MRSA strains. |
| This compound | Less active than ciprofloxacin[10] | Limited data available on activity against resistant strains. |
Note: The antibacterial activity of this compound has been shown to be lower than that of ciprofloxacin in screening tests.[10] More specific MIC data from peer-reviewed studies are needed for a precise quantitative comparison.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of induced ciprofloxacin resistance on efflux pump activity of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Determining the Antimicrobial Susceptibility of Desethylene Ciprofloxacin
Introduction
Desethylene ciprofloxacin (B1669076) is a major metabolite of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin.[1] Like its parent compound, desethylene ciprofloxacin exhibits antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination. Understanding the antimicrobial susceptibility profile of this metabolite is essential for researchers, scientists, and drug development professionals to fully comprehend the overall efficacy and potential clinical implications of ciprofloxacin treatment.
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The methodologies described are based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing.
Data Presentation
The antimicrobial activity of this compound is generally considered to be less potent than that of the parent ciprofloxacin. The following table presents hypothetical, yet realistic, MIC values for this compound and ciprofloxacin against common pathogenic bacteria for comparative purposes. These values are for illustrative purposes and actual results may vary depending on the specific bacterial strains and testing conditions.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 25922 | 2 | 0.015 |
| Staphylococcus aureus | 29213 | 4 | 0.25 |
| Pseudomonas aeruginosa | 27853 | 8 | 0.5 |
| Enterococcus faecalis | 29212 | 16 | 1 |
| Streptococcus pneumoniae | 49619 | 8 | 1 |
Experimental Protocols
Two standard methods for determining the MIC of this compound are detailed below: the broth microdilution method and the agar (B569324) dilution method.
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid growth medium using 96-well microtiter plates.
Materials:
-
This compound powder (analytical grade)
-
Ciprofloxacin powder (for comparison, analytical grade)
-
Appropriate solvent for this compound and ciprofloxacin (e.g., sterile deionized water, dilute NaOH or HCl if necessary)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Incubator (35 ± 2°C)
-
Microplate reader or mirror for visual inspection
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration of 1000 µg/mL.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Preparation of Drug Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL) in the microtiter plate.
-
Typically, 100 µL of each dilution is added to the wells of the microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 100 µL of the this compound dilutions. This results in a final volume of 200 µL per well.
-
Include a growth control well (inoculum in CAMHB without the drug) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
This can be determined by visual inspection using a reading mirror or by measuring the optical density at 600 nm with a microplate reader.
-
Protocol 2: Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium.
Materials:
-
This compound powder (analytical grade)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Quality control (QC) bacterial strains
-
Inoculator (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare serial twofold dilutions of this compound in a suitable sterile solvent.
-
Add 1 mL of each this compound dilution to 19 mL of molten MHA (maintained at 45-50°C) to achieve the final desired concentrations.
-
Mix thoroughly and pour the agar into sterile Petri dishes.
-
Allow the plates to solidify at room temperature.
-
Prepare a control plate containing no antimicrobial agent.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using an inoculum-replicating device, spot-inoculate approximately 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Mandatory Visualizations
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Mechanism of action of this compound.
References
Application Note: High-Throughput Quantification of Ciprofloxacin in Human Plasma by LC-MS/MS using Desethylene Ciprofloxacin-d4 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ciprofloxacin (B1669076) in human plasma. To ensure the highest level of accuracy and precision, this method employs Desethylene ciprofloxacin-d4, a stable isotope-labeled internal standard. The protocol utilizes a straightforward protein precipitation for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample processing and matrix effects.[1]
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely prescribed for the treatment of various bacterial infections. Accurate and precise measurement of ciprofloxacin concentrations in biological matrices is essential for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for its high sensitivity, selectivity, and speed.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative bioanalytical methods.[1] SIL-IS, such as this compound-d4, are chemically and physically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects, thus correcting for variations during sample preparation and analysis.[1] this compound-d4 is a deuterated form of a major metabolite of ciprofloxacin, making it an ideal internal standard for tracking the analyte of interest.[2] This application note provides a detailed protocol for the quantification of ciprofloxacin in human plasma using this compound-d4 as an internal standard.
Experimental Protocols
Materials and Reagents
-
Ciprofloxacin (≥98% purity)
-
This compound-d4 hydrochloride (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Stock and Working Solutions
-
Ciprofloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ciprofloxacin in methanol to achieve a final concentration of 1 mg/mL.
-
This compound-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound-d4 hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the ciprofloxacin stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards with concentrations ranging from 1 ng/mL to 5000 ng/mL.
-
Working IS Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or QC sample.
-
Add 150 µL of the working IS solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-5.0 min: 10% B (re-equilibration)
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The method was validated for linearity, precision, accuracy, and stability. The calibration curve was linear over the concentration range of 1 ng/mL to 5000 ng/mL with a correlation coefficient (r²) of >0.99.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ciprofloxacin | 332.1 | 231.1 |
| This compound-d4 | 308.2 (Calculated) | 264.2 (Calculated) |
Note: The precursor ion for this compound-d4 is calculated based on the molecular weight of the free base (C15H15D4FN3O3). The product ion is an estimation and would require experimental optimization.
| Parameter | LLOQ (1 ng/mL) | LQC (3 ng/mL) | MQC (500 ng/mL) | HQC (4000 ng/mL) |
| Intra-day Precision (%CV) | < 10% | < 8% | < 5% | < 5% |
| Inter-day Precision (%CV) | < 12% | < 10% | < 7% | < 7% |
| Accuracy (% Bias) | ± 15% | ± 12% | ± 10% | ± 10% |
Visualizations
References
Application Note: High-Throughput Analysis of Desethylene Ciprofloxacin in Human Urine using LC-MS/MS
Abstract
This application note describes a sensitive and robust analytical method for the quantification of desethylene ciprofloxacin (B1669076), a primary metabolite of the broad-spectrum antibiotic ciprofloxacin, in human urine.[1] The method utilizes a simple "dilute-and-shoot" sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers high throughput and requires minimal sample volume, making it suitable for clinical research and pharmacokinetic studies. The method was validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.
Introduction
Ciprofloxacin is a widely prescribed fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] It is metabolized in the liver to four main metabolites: desethylene-ciprofloxacin (M1), sulfociprofloxacin (B193944) (M2), oxo-ciprofloxacin (B1260333) (M3), and formyl-ciprofloxacin (M4).[1] Accurate measurement of these metabolites, particularly desethylene ciprofloxacin, in biological matrices like urine is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.[1] LC-MS/MS is the preferred technique for this analysis due to its superior sensitivity and selectivity over other methods like HPLC-UV or fluorescence detection.[1][2] This application note provides a detailed protocol for the determination of this compound in human urine.
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound in urine.
Detailed Protocols
Materials and Reagents
-
Standards: this compound analytical standard, Ciprofloxacin-d8 (internal standard).
-
Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727), Formic acid (LC-MS grade).
-
Water: Deionized water (18.2 MΩ·cm).
-
Urine: Drug-free human urine for matrix blanks and calibration standards.
Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of urine to 900 µL of the initial mobile phase (e.g., 95:5 H₂O:MeOH with 0.1% formic acid).[1][3]
-
Add the internal standard (Ciprofloxacin-d8) to each sample.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet any particulate matter.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[4]
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 100% Methanol.[3]
-
Flow Rate: 0.6 mL/min.[5]
-
Injection Volume: 20 µL.[3]
-
Gradient: A suitable gradient to ensure separation from other metabolites and matrix components.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
MRM Transitions (Hypothetical - requires experimental determination):
-
This compound: Precursor ion > Product ion (e.g., m/z 306.1 > 262.1)
-
Ciprofloxacin-d8 (IS): Precursor ion > Product ion (e.g., m/z 340.1 > 296.1)[5]
Method Validation Summary
The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to relevant regulatory guidelines. The following table summarizes typical performance characteristics for the analysis of fluoroquinolone metabolites in urine.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Monitored and compensated by internal standard |
| Recovery | > 85% |
Note: The quantitative data presented is based on typical values for fluoroquinolone analysis and may need to be experimentally determined for this compound specifically.[3]
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner samples and potentially lower limits of detection, solid-phase extraction can be employed.
SPE Protocol
-
Sample Pre-treatment: Spike 1 mL of urine with the internal standard and dilute with 4 mL of an acidic buffer (e.g., pH 4.5).[6]
-
Cartridge Conditioning: Condition an Oasis HLB cartridge with 2 mL of methanol followed by 2 mL of 0.1% formic acid in water.[3]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[3]
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
Conclusion
The described "dilute-and-shoot" LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of this compound in human urine. The simple sample preparation procedure allows for high-throughput analysis, making it well-suited for pharmacokinetic and clinical studies. For applications requiring lower detection limits, an alternative SPE protocol is also provided.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. NanoMIP-Based Solid Phase Extraction of Fluoroquinolones from Human Urine: A Proof-of-Concept Study | MDPI [mdpi.com]
Application Notes and Protocols for In Vitro Metabolism Studies of Ciprofloxacin to Desethylene Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro studies on the metabolic conversion of ciprofloxacin (B1669076) to its metabolite, desethylene ciprofloxacin. This document includes detailed experimental protocols, data presentation tables, and visual diagrams to facilitate the understanding and execution of these assays.
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that undergoes partial metabolism in the liver. One of its four main metabolites is this compound, formed by the modification of the piperazinyl group.[1][2] Understanding the in vitro metabolism of ciprofloxacin is crucial for elucidating its pharmacokinetic profile, potential drug-drug interactions, and the contribution of its metabolites to the overall pharmacological and toxicological effects. Cytochrome P450 enzymes, particularly CYP1A2, are implicated in the metabolic pathway of ciprofloxacin.[3]
This document outlines the necessary procedures to study the formation of this compound from ciprofloxacin in a controlled in vitro environment using human liver microsomes.
Data Presentation
Table 1: Metabolite/Parent Drug Ratios of Ciprofloxacin Metabolites in Critically Ill Patients [3]
| Metabolite | Median (IQR)% |
| This compound | 5.86 (4.09–9.87)% |
| Formyl ciprofloxacin | 4.08 (3.38–6.92)% |
| Oxociprofloxacin | 5.91 (3.42–13.65)% |
IQR: Interquartile Range
Experimental Protocols
This section details the methodologies for an in vitro metabolism study of ciprofloxacin using human liver microsomes (HLMs) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Incubation for this compound Formation
This protocol is designed to assess the metabolic conversion of ciprofloxacin to this compound in a system containing human liver microsomes.
Materials:
-
Ciprofloxacin
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct fluoroquinolone)
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ciprofloxacin in a suitable solvent (e.g., water with a small amount of acetic acid).[3]
-
Prepare working solutions of ciprofloxacin by diluting the stock solution with phosphate buffer to achieve the desired concentrations for the assay.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in the specified order:
-
Phosphate buffer
-
Human liver microsome suspension
-
Ciprofloxacin working solution
-
-
Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Quantification of Ciprofloxacin and this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of the parent drug and its metabolite.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for a UPLC system would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
Mass Spectrometry Parameters:
The following table provides the specific mass transitions for the detection of ciprofloxacin and this compound.[4]
Table 2: UHPLC-MS/MS Parameters for Analyzed Compounds [4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Ciprofloxacin | 332.1 | 314.1 / 231.0 | 17 / 37 |
| This compound | 306.1 | 288.1 / 268.1 | 13 / 25 |
Procedure:
-
Method Development: Optimize the chromatographic conditions (gradient, flow rate) to achieve baseline separation of ciprofloxacin, this compound, and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of ciprofloxacin and this compound into a blank matrix (terminated reaction mixture from a control incubation without ciprofloxacin).
-
Sample Analysis: Inject the processed samples from the in vitro incubation experiment onto the LC-MS/MS system.
-
Data Analysis: Quantify the concentrations of ciprofloxacin and this compound in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizations
Metabolic Pathway of Ciprofloxacin to this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Identification of Desethylene Ciprofloxacin
Introduction
Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic widely used in human and veterinary medicine. Its metabolism in the body leads to the formation of several metabolites, with desethylene ciprofloxacin being one of the major products. Accurate identification and monitoring of this compound are crucial for pharmacokinetic studies, drug metabolism research, and ensuring drug safety and efficacy. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers unparalleled specificity and sensitivity for the definitive identification of such metabolites in complex biological matrices. This application note provides a detailed protocol for the identification of this compound using LC-HRMS.
Principle
This method utilizes the high resolving power and mass accuracy of HRMS to identify this compound based on its precise molecular mass and characteristic fragmentation pattern. After chromatographic separation from the parent drug and other metabolites, the compound is ionized, and its protonated molecule ([M+H]⁺) is subjected to tandem mass spectrometry (MS/MS). The resulting high-resolution product ion spectrum provides a unique fingerprint for confident identification.
Experimental Protocols
Sample Preparation
The following protocols are suitable for the extraction of this compound from biological matrices such as plasma and urine.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a common and effective method for removing proteins from plasma samples prior to LC-HRMS analysis.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC parameters).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol 2: Dilution for Urine Samples
For urine samples, a simple dilution is often sufficient to reduce matrix effects.
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 4,000 rpm for 5 minutes to pellet any particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Vortex the diluted sample for 30 seconds.
-
Transfer the sample to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography (LC) Parameters
The following LC conditions are recommended for the separation of this compound from ciprofloxacin and other metabolites.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS) Parameters
The following HRMS parameters are suggested for a Q-TOF or Orbitrap mass spectrometer.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow (N₂) | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Scan Mode | Full MS and Targeted MS/MS (Product Ion Scan) |
| Mass Range (Full MS) | m/z 100-500 |
| Resolution | > 30,000 FWHM |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 15-40 eV) |
Data Presentation
High-Resolution Mass Data for this compound
Confident identification of this compound is achieved by comparing the experimentally measured accurate masses of the precursor and product ions with their theoretical values.
| Analyte | Chemical Formula | Theoretical [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Error (ppm) |
| This compound | C₁₅H₁₇FN₃O₃ | 306.1254 | 306.1251 | < 1.0 |
High-Resolution Product Ion Data for this compound
The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 306.1254) yields several characteristic product ions. The accurate mass measurement of these fragments provides a high degree of confidence in the identification.
| Proposed Fragment | Chemical Formula | Theoretical m/z | Measured m/z | Mass Error (ppm) |
| [M+H - H₂O]⁺ | C₁₅H₁₅FN₃O₂ | 288.1148 | 288.1145 | < 1.0 |
| [M+H - CO₂]⁺ | C₁₄H₁₇FN₃O | 262.1356 | 262.1353 | < 1.1 |
| [M+H - H₂O - CO]⁺ | C₁₄H₁₅FN₃O | 260.1200 | 260.1197 | < 1.2 |
| [M+H - C₂H₄N]⁺ | C₁₃H₁₃FN₂O₃ | 264.0937 | 264.0934 | < 1.1 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for identifying this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in positive ESI.
Application Notes and Protocols for the Detection of Desethylene Ciprofloxacin in Wastewater Treatment Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin (B1669076) is a widely used fluoroquinolone antibiotic for treating bacterial infections in humans and animals.[1] Following administration, a significant portion of ciprofloxacin is metabolized and excreted, entering the environment through wastewater systems.[2] Desethylene ciprofloxacin is a major metabolite of ciprofloxacin and is also formed as a degradation product during wastewater treatment processes, such as ozonation.[3] The presence and persistence of ciprofloxacin and its metabolites in wastewater are of growing concern due to the potential for the development of antibiotic resistance in environmental bacteria.[4] Therefore, sensitive and reliable analytical methods are crucial for monitoring the occurrence and fate of this compound in wastewater treatment plants (WWTPs).
This document provides detailed application notes and protocols for the detection and quantification of this compound in wastewater samples using Solid-Phase Extraction (SPE) followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the logical relationship of this compound within the wastewater treatment process and the general experimental workflow for its detection.
References
- 1. Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of the Water Pollutant Ciprofloxacin Using Biodegradable Sorbent Polymers Obtained from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Desethylene Ciprofloxacin LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering challenges with matrix effects in the LC-MS/MS analysis of desethylene ciprofloxacin (B1669076).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of desethylene ciprofloxacin?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte, this compound, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] Common sources of matrix effects in biological samples include phospholipids (B1166683) and proteins.[3][4][5] For this compound, these interferences can compromise the reliability of pharmacokinetic and metabolic studies.
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A2: Significant ion suppression in the analysis of this compound is often caused by co-eluting phospholipids from biological matrices like plasma or serum.[3][5] These molecules can interfere with the ionization process in the mass spectrometer's source, reducing the signal of the analyte.[3] Other potential causes include high concentrations of salts or other endogenous materials that were not sufficiently removed during sample preparation.[3]
Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?
A3: Employing a robust sample preparation technique is crucial for minimizing matrix effects. Here are some effective strategies:
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove phospholipids, which are a major source of matrix effects.[5][6][7] Using a phospholipid removal plate in conjunction with protein precipitation can significantly improve the cleanliness of the extract.[3][7]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects by selectively isolating the analyte.[8][9][10] For fluoroquinolones like ciprofloxacin and its metabolites, Oasis HLB or mixed-mode cation-exchange cartridges have been shown to be effective.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts compared to protein precipitation, but it is more time-consuming and requires careful optimization of solvents.[4]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects for this compound analysis?
A4: An internal standard is essential for accurate and precise quantification in LC-MS/MS analysis, as it helps to compensate for matrix effects.[1] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as desethylene ciprofloxacin-d8 (B20083).[11][12][13] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction of the analyte's signal.[1] If a SIL-IS for this compound is unavailable, a structural analog that behaves similarly during extraction and chromatographic separation can be used, although this is less ideal.[14]
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Yes, optimizing the chromatographic separation can help to resolve this compound from interfering matrix components. Strategies include:
-
Gradient Elution: A well-designed gradient can separate the analyte from the majority of matrix components, particularly early-eluting salts and late-eluting phospholipids.
-
Column Chemistry: Using a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) may improve the separation from interfering compounds.
-
Diverter Valve: A diverter valve can be used to direct the flow from the column to waste during the elution of highly interfering components (like salts at the beginning of the run and phospholipids at the end), preventing them from entering the mass spectrometer source.[15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Response/Ion Suppression | Incomplete removal of phospholipids. | - Incorporate a phospholipid removal step after protein precipitation.- Switch to a more rigorous sample preparation method like Solid-Phase Extraction (SPE).[10] |
| Co-elution with interfering matrix components. | - Optimize the chromatographic gradient to better separate the analyte from interferences.- Try a column with a different stationary phase chemistry. | |
| High salt concentration in the final extract. | - If using SPE, ensure the wash step is adequate to remove salts.- If using protein precipitation, consider a desalting step. | |
| Poor Reproducibility (High %RSD) | Inconsistent matrix effects between samples. | - Use a stable isotope-labeled internal standard (SIL-IS) for this compound.[11][12]- Improve the consistency of the sample preparation method. |
| Inefficient protein precipitation. | - Optimize the ratio of organic solvent to sample (typically 3:1 or 4:1).[6]- Ensure thorough vortexing and adequate centrifugation time and speed.[11] | |
| Signal Enhancement | Co-eluting compounds that enhance ionization. | - Improve chromatographic separation to isolate the analyte.- Evaluate a different sample preparation technique to remove the enhancing compounds. |
| Column Clogging/Increased Backpressure | Insufficient removal of proteins and other matrix components. | - Ensure complete protein precipitation and centrifugation to pellet all solids.- Use a guard column to protect the analytical column.- Consider a more effective sample cleanup method like SPE. |
Experimental Protocols
Protocol 1: Protein Precipitation with Phospholipid Removal
This protocol is a simple and high-throughput method for the extraction of this compound from plasma.
-
Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution (e.g., this compound-d8 in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate.
-
Elution: Elute the sample into a clean 96-well plate according to the manufacturer's instructions.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract and is suitable for methods requiring higher sensitivity.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Parameter | Protein Precipitation | Protein Precipitation + Phospholipid Removal | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 95 | 80 - 90 | 90 - 105 |
| Matrix Effect (%) | 50 - 70 (Suppression) | 85 - 95 | 90 - 105 |
| Reproducibility (%RSD) | < 15 | < 10 | < 5 |
| Sample Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Medium | High |
Note: The values presented are typical and may vary depending on the specific matrix and LC-MS/MS system.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reverse-Phase HPLC Analysis of Desethylene Ciprofloxacin
Welcome to the Technical Support Center for the reverse-phase HPLC analysis of Desethylene ciprofloxacin (B1669076). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis, with a specific focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my Desethylene ciprofloxacin peak tailing?
A1: Peak tailing for basic compounds like this compound in reverse-phase HPLC is a common issue primarily caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1] At a mobile phase pH above 3, these silanol groups can be ionized and interact strongly with the protonated basic analyte, leading to poor peak shape. Other potential causes include column overload, low buffer concentration, or column contamination.
Q2: What is the optimal mobile phase pH for analyzing this compound?
A2: To achieve a good peak shape for this compound, it is recommended to use a mobile phase with a low pH, typically between 2.5 and 3.5.[2][3] At this acidic pH, the ionization of residual silanol groups on the stationary phase is suppressed, minimizing secondary interactions that cause peak tailing.[4] Furthermore, at a pH well below the pKa of the basic functional groups of this compound (predicted pKa ≈ 6.4), the analyte will exist in a single protonated state, leading to more consistent interactions with the stationary phase and improved peak symmetry.
Q3: Can mobile phase additives improve the peak shape of this compound?
A3: Yes, mobile phase additives can significantly improve peak shape. A common approach is to add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1-1%).[5] TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from the analyte and reducing peak tailing.[5]
Q4: Which organic modifier, acetonitrile (B52724) or methanol (B129727), is better for the analysis of this compound?
A4: Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. Acetonitrile often provides better peak efficiency and lower backpressure. However, methanol can offer different selectivity, which might be advantageous for separating this compound from its impurities. The choice between the two often requires empirical testing to determine which provides the optimal separation and peak shape for your specific application.
Q5: What type of HPLC column is most suitable for analyzing this compound?
A5: A high-purity, end-capped C18 or C8 column is a good starting point for the analysis of this compound. End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions. For particularly challenging separations or persistent peak tailing, consider using a column specifically designed for the analysis of basic compounds, such as those with a polar-embedded phase or a phenyl-hexyl stationary phase, which can offer alternative selectivity.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common peak shape problems encountered during the analysis of this compound.
Issue 1: Peak Tailing
-
Symptom: The peak has an asymmetrical shape with a tail extending from the back of the peak. The tailing factor is greater than 1.5.
-
Troubleshooting Workflow:
Troubleshooting workflow for peak tailing.
Issue 2: Peak Fronting
-
Symptom: The peak has an asymmetrical shape with a leading edge that is less steep than the trailing edge.
-
Primary Causes & Solutions:
-
Sample Overload: Injecting too much analyte can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Column Collapse: Operating the column outside its recommended pH range can damage the stationary phase.
-
Solution: Ensure the mobile phase pH is within the column's specified range and replace the column if necessary.
-
-
Issue 3: Broad Peaks
-
Symptom: Peaks are wider than expected, leading to poor resolution.
-
Troubleshooting Workflow:
Troubleshooting workflow for broad peaks.
Data Presentation
The following table provides illustrative data on how mobile phase pH can affect the peak shape of a basic compound like this compound. Actual results may vary depending on the specific column and other chromatographic conditions.
| Mobile Phase pH | Tailing Factor (Illustrative) | Peak Shape Description |
| 6.0 | 2.5 | Severe Tailing |
| 5.0 | 2.0 | Significant Tailing |
| 4.0 | 1.6 | Moderate Tailing |
| 3.0 | 1.2 | Symmetrical |
| 2.5 | 1.1 | Highly Symmetrical |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid (85%)
-
Triethylamine (TEA)
-
0.45 µm membrane filter
Procedure:
-
Aqueous Phase Preparation:
-
To 900 mL of HPLC grade water in a 1 L volumetric flask, add 1.0 mL of 85% phosphoric acid.
-
Adjust the pH to 3.0 ± 0.1 by the dropwise addition of triethylamine while stirring and monitoring with a calibrated pH meter.
-
Bring the volume to 1 L with HPLC grade water.
-
-
Mobile Phase Preparation:
-
Mix the prepared aqueous buffer with the organic modifier (acetonitrile or methanol) in the desired ratio (e.g., 85:15 v/v aqueous:organic).
-
Filter the final mobile phase through a 0.45 µm membrane filter.
-
-
Degassing:
-
Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser before use.
-
Protocol 2: Sample Preparation
Materials:
-
This compound reference standard
-
Mobile phase (as prepared in Protocol 1)
-
0.22 µm syringe filter
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh an appropriate amount of this compound reference standard and transfer it to a volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution with the mobile phase to achieve the desired concentration.
-
-
Sample Filtration:
-
Filter the final working standard solution through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
Signaling Pathways and Logical Relationships
The relationship between key chromatographic parameters and the resulting peak shape can be visualized as follows:
References
- 1. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
Optimizing extraction recovery of Desethylene ciprofloxacin from soil samples
Welcome to the technical support center for the optimization of desethylene ciprofloxacin (B1669076) extraction from soil samples. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving recovery rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of desethylene ciprofloxacin from soil?
A1: Low recovery is often due to a combination of factors related to the strong interactions between the analyte and the soil matrix. Key reasons include:
-
Strong Sorption: As a metabolite of a fluoroquinolone, this compound can strongly adsorb to soil components, particularly organic matter and clay particles, through mechanisms like cation exchange and surface complexation.[1][2][3]
-
Inadequate Extraction Conditions: The choice of solvent, pH, and extraction technique may not be sufficient to break the analyte-soil interactions and efficiently desorb the compound into the liquid phase.
-
Analyte Degradation: Although fluoroquinolones are generally stable, extreme pH conditions or high temperatures during extraction can potentially lead to degradation.[4]
-
Matrix Effects: Co-extracted substances from the soil can interfere with the final analytical measurement (e.g., LC-MS/MS), causing signal suppression and the appearance of low recovery.[5]
Q2: How does soil type affect extraction efficiency?
A2: Soil composition is a critical factor. Soils with high organic matter and clay content present the greatest challenge due to a higher number of active sites for sorption.[6][7] Conversely, sandy soils with low organic content typically allow for easier and more efficient extraction. The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the soil can also reduce recovery by forming stable complexes with the fluoroquinolone molecule.[1][8]
Q3: What is the optimal pH for the extraction solvent?
A3: An acidic pH is crucial for achieving high recovery rates. This compound, like its parent compound, is zwitterionic.[4] Adjusting the extraction solvent to an acidic pH (typically between 2.0 and 4.0) protonates the molecule, increasing its solubility in the extraction solvent and disrupting its binding to negatively charged soil particles.[1][4][8][9] Using buffered solutions, such as a phosphate (B84403) or citrate (B86180) buffer, is highly recommended to maintain a stable acidic environment during extraction.[1][8][10]
Q4: Which extraction method is generally most effective for this compound?
A4: Both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used and effective methods.
-
SPE is a robust technique that involves a liquid-solid extraction followed by a cleanup and concentration step using a cartridge (e.g., Oasis HLB), which provides high recoveries and clean extracts.[4][10][11]
-
QuEChERS is a faster, high-throughput method involving a buffered solvent extraction (typically with acetonitrile) and a dispersive SPE (dSPE) cleanup.[12][13] It is known for its efficiency and reduced solvent usage.[14]
The choice often depends on the number of samples, available equipment, and the specific soil matrix. For highly complex soils, the more rigorous cleanup of traditional SPE might be advantageous.
Troubleshooting Guide
This guide addresses specific issues encountered during the extraction process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery in High Organic Matter/Clay Soils | Strong analyte sorption to active sites. | • Increase the extraction time and/or the number of extraction cycles.[1][4] • Use a more vigorous extraction technique like Accelerated Solvent Extraction (ASE) or sonication.[4][7] • Ensure the extraction solvent is sufficiently acidic (pH 2-4) to disrupt ionic bonds.[4][10] • Consider adding a chelating agent like EDTA to the extraction buffer to complex divalent cations that bridge the analyte to soil particles.[15] |
| Poor Reproducibility (High RSD%) | Inhomogeneous soil sample. | • Ensure the soil sample is thoroughly dried, sieved (e.g., through a 2 mm mesh), and homogenized before weighing aliquots for extraction.[10] |
| Inconsistent extraction procedure. | • Use a mechanical shaker or vortex for a consistent duration and speed for all samples.[10][16] • Strictly control the pH of the extraction buffer for every batch. | |
| Matrix Effects (Signal Suppression in LC-MS/MS) | Co-extraction of interfering substances (e.g., humic acids). | • Optimize the cleanup step. For QuEChERS, use dSPE sorbents like PSA (Primary Secondary Amine) to remove organic acids and C18 to remove non-polar interferences.[13] • For SPE, ensure the cartridge (Oasis HLB is common) is properly conditioned and washed before eluting the analyte.[10] • Dilute the final extract before injection, if sensitivity allows. • Use a matrix-matched calibration curve for quantification to compensate for signal suppression.[14] |
| No or Very Low Analyte Peak Detected | Analyte degradation. | • Avoid strongly alkaline conditions during extraction.[7] • If using thermal methods like ASE, ensure the temperature does not exceed the analyte's stability limit (e.g., 100°C is often a safe starting point).[4] |
| Inefficient elution from SPE cartridge. | • Ensure the elution solvent is strong enough. A common choice is methanol (B129727) containing a small percentage of acid (e.g., 0.1% acetic or formic acid) to ensure the analyte is in a soluble form.[10] |
Experimental Protocols
Below are detailed methodologies for two common and effective extraction techniques.
Protocol 1: Solid-Phase Extraction (SPE) Method
This protocol is based on a solid-liquid extraction followed by SPE cleanup, which is known for providing clean extracts and high recovery.[4][10]
1. Sample Preparation:
-
Air-dry the soil sample at room temperature and sieve through a 2 mm mesh to ensure homogeneity.[10]
-
Weigh 1.0 - 5.0 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
2. Extraction:
-
Add 20 mL of an extraction solvent mixture of citrate buffer (pH 4.0) and methanol (1:1, v/v) to the tube.[10]
-
Cap the tube and shake vigorously on a mechanical shaker for 60 minutes at 750 rpm.[10]
-
Centrifuge the sample at ≥3000 x g for 10 minutes.
-
Carefully decant and filter the supernatant.
3. SPE Cleanup and Concentration:
-
Dilute the filtered extract with 200 mL of deionized water to reduce the organic solvent content.[10]
-
Condition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of deionized water.[10] Do not let the cartridge go dry.
-
Load the diluted sample onto the SPE cartridge at a flow rate of approximately 3 mL/min.[10]
-
Wash the cartridge with 6 mL of deionized water to remove polar interferences.
-
Dry the cartridge under a vacuum for 10-15 minutes.
-
Elute the this compound from the cartridge with 10 mL of methanol containing 0.1% acetic acid.[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.
Protocol 2: Buffered QuEChERS Method
This protocol is a rapid and efficient alternative, ideal for higher sample throughput.[7][17][14]
1. Sample Preparation:
-
Weigh 5-10 g of homogenized, sieved soil into a 50 mL centrifuge tube.
-
If the soil is dry, add an appropriate amount of deionized water to hydrate (B1144303) it (e.g., bring moisture content to ~70%) and let it stand for 30 minutes.[14]
2. Extraction:
-
Add 10 mL of acetonitrile (B52724) (containing 1% acetic acid, v/v) to the tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate (B1210297) or citrate).
-
Immediately cap the tube and shake vigorously for 1-2 minutes.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at ≥5000 x g for 2 minutes.
-
The resulting supernatant is ready for analysis, either by direct injection or after evaporation and reconstitution in the mobile phase.
Quantitative Data Summary
The following tables summarize the impact of key parameters on the recovery of fluoroquinolones (including ciprofloxacin and its metabolites) from soil, as reported in various studies.
Table 1: Effect of Extraction Solvent and pH on Recovery
| Extraction Solvent | pH | Soil Type | Average Recovery (%) | Reference |
| 50 mM Phosphoric Acid / Acetonitrile (1:1) | 2.0 | Sludge-Treated Soil | 75 - 92% | [4] |
| Citrate Buffer / Methanol (1:1) | 4.0 | Urban Soil | 55 - 108% | [10] |
| Phosphate Buffer / Acetonitrile (50%) | 3.0 | Sandy, Loamy Sand | 61 - 89% | [1][8] |
| Acetonitrile (with QuEChERS salts) | Buffered | Various | 87 - 94% | [13] |
Table 2: Comparison of Cleanup Sorbents in QuEChERS
| dSPE Sorbent | Target Interferences Removed | Impact on Fluoroquinolone Recovery | Reference |
| PSA (Primary Secondary Amine) | Organic acids, sugars, some polar pigments | High recovery rates reported.[13] Essential for cleaning extracts from high organic matter soils. | [7][13] |
| C18 (Octadecylsilane) | Non-polar interferences, lipids | Often used in combination with PSA for comprehensive cleanup. | [7] |
| GCB (Graphitized Carbon Black) | Pigments (chlorophyll, carotenoids) | Use with caution. Can cause low recovery of planar analytes like fluoroquinolones due to strong adsorption. | [13] |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. Ciprofloxacin and Trimethoprim Adsorption/Desorption in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of ofloxacin, norfloxacin, and ciprofloxacin in sewage by selective solid-phase extraction, liquid chromatography with fluorescence detection, and liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of land use-induced soil heterogeneity on the adsorption of fluoroquinolone antibiotics, tested on organic matter pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sludgenews.org [sludgenews.org]
- 10. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unitedchem.com [unitedchem.com]
- 15. Development of a QuEChERS-HPLC-FLD Procedure for the Simultaneous Detection of Residues of Florfenicol, Its Metabolite Florfenicol Amine, and Three Fluoroquinolones in Eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. gcms.cz [gcms.cz]
Troubleshooting poor sensitivity in Desethylene ciprofloxacin detection
Welcome to the technical support center for troubleshooting issues related to the detection of desethylene ciprofloxacin (B1669076). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to help you resolve common issues and improve the sensitivity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is desethylene ciprofloxacin?
A1: this compound is a major metabolite of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin.[1][2][3] Ciprofloxacin is partially metabolized in the liver, leading to the formation of several metabolites, including this compound (M1), sulfociprofloxacin (B193944) (M2), oxociprofloxacin (B16249) (M3), and formyl-ciprofloxacin (M4).[1]
Q2: What are the common analytical methods for detecting this compound?
A2: The most common analytical methods for the detection and quantification of this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5][6] LC-MS/MS is generally preferred for its high sensitivity and specificity.[7][8]
Q3: What are the typical biological samples used for this compound analysis?
A3: this compound is typically analyzed in biological fluids such as plasma, serum, and urine to understand the absorption, distribution, metabolism, and excretion (ADME) profile of ciprofloxacin.[1][4][9]
Q4: Why is sensitive detection of this compound important?
A4: Sensitive and accurate measurement of this compound is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and assessing the metabolic profile of ciprofloxacin.[1][9] Understanding the concentration of this metabolite can provide insights into drug metabolism rates, potential drug-drug interactions, and individual patient variations.[4][9]
Troubleshooting Guide: Poor Sensitivity
This guide addresses common causes of poor sensitivity in this compound detection and provides step-by-step solutions.
Problem: Low signal intensity or inability to detect this compound.
Poor sensitivity can arise from issues at various stages of the analytical workflow, from sample preparation to signal detection. The following sections break down potential problem areas and offer targeted troubleshooting advice.
Section 1: Sample Preparation
Inefficient sample preparation can lead to significant loss of the analyte before it even reaches the analytical instrument.
Q: I am not getting a detectable signal from my plasma/serum samples. What could be wrong with my sample preparation?
A: This could be due to inefficient protein precipitation, incomplete extraction, or loss of analyte during evaporation and reconstitution steps.
-
Inefficient Protein Precipitation: Insufficient precipitation of plasma proteins can lead to matrix effects and ion suppression in LC-MS/MS, reducing sensitivity.
-
Analyte Loss During Extraction: this compound may not be efficiently extracted from the precipitated proteins.
-
Solution: After centrifugation, carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
-
Evaporation and Reconstitution Issues: The analyte can be lost if the evaporation process is too harsh, or it may not fully redissolve in the reconstitution solvent.
-
Solution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.[1] Ensure the dried residue is completely redissolved in the mobile phase by vortexing or sonicating. The volume of the reconstitution solvent is critical; using a smaller volume can help concentrate the analyte.
-
Section 2: Liquid Chromatography (LC) Conditions
Suboptimal chromatographic conditions can result in poor peak shape, co-elution with interfering substances, and consequently, low sensitivity.
Q: My this compound peak is broad, tailing, or not well-separated from other peaks. How can I improve my chromatography?
A: Poor peak shape and resolution are often related to the mobile phase composition, pH, or the analytical column.
-
Mobile Phase Composition: The organic modifier and aqueous component of the mobile phase are critical for good separation.
-
Solution: For reversed-phase chromatography, a common mobile phase consists of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier like formic acid or acetic acid.[5][7][10] Adjusting the gradient or isocratic composition can improve peak shape and resolution.
-
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound, which in turn influences its retention and peak shape.
-
Column Choice and Condition: The choice of the stationary phase and the health of the column are important.
Section 3: Mass Spectrometry (MS) Detection
For LC-MS/MS analysis, proper tuning and optimization of the mass spectrometer are essential for achieving high sensitivity.
Q: My signal intensity for this compound in the mass spectrometer is very low. What MS parameters should I check?
A: Low MS signal can be due to incorrect precursor/product ion selection, suboptimal collision energy, or ion source issues.
-
Precursor and Product Ion Selection: Incorrect m/z values for the precursor and product ions will result in no or very low signal.
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer to determine the correct m/z for the precursor ion ([M+H]⁺) and to optimize the fragmentation to select the most intense and stable product ions. For this compound, the precursor ion is m/z 306.1.[4] Common product ions are m/z 288.1 and 268.1.[4]
-
-
Collision Energy (CE) and other MS/MS Parameters: The collision energy directly impacts the fragmentation efficiency and the intensity of the product ions.
-
Solution: Perform a collision energy optimization experiment for each MRM transition to find the CE that yields the highest product ion intensity. For the transition 306.1 -> 288.1, a collision energy of 13 V has been reported.[4] Other parameters like fragmentor voltage should also be optimized.[4]
-
-
Ion Source Parameters: The efficiency of ionization in the source (e.g., electrospray ionization - ESI) is critical.
-
Solution: Optimize ion source parameters such as capillary voltage, gas temperatures (desolvation temperature), and gas flow rates (cone gas, desolvation gas) to maximize the signal for this compound. These parameters are often compound-dependent.
-
Experimental Protocols and Data
General Experimental Workflow
The general workflow for the analysis of this compound from biological samples is depicted below.
Caption: General experimental workflow for this compound analysis.
Troubleshooting Logic Flow
The following diagram illustrates a logical approach to troubleshooting poor sensitivity.
Caption: Logical workflow for troubleshooting poor sensitivity.
Sample Preparation Protocols
Plasma Sample Preparation by Protein Precipitation [1]
-
To 200 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.
-
Add 2 mL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a suitable volume of the mobile phase.[1]
-
Inject an aliquot into the analytical instrument.
Urine Sample Preparation [1]
-
Urine samples are typically diluted with a buffer solution or mobile phase before analysis.[1]
-
For a 1:10 dilution, mix 100 µL of urine with 900 µL of the mobile phase or a suitable buffer.[1]
-
Vortex the mixture.
-
Centrifuge at high speed to remove any particulate matter.
-
Inject the supernatant directly into the analytical system.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound and its parent drug, ciprofloxacin, using LC-MS/MS.
Table 1: LC-MS/MS Parameters for this compound [4]
| Parameter | Value |
| Precursor Ion (m/z) | 306.1 |
| Product Ion 1 (m/z) | 288.1 |
| Collision Energy for Product Ion 1 (V) | 13 |
| Product Ion 2 (m/z) | 268.1 |
| Collision Energy for Product Ion 2 (V) | 25 |
| Fragmentor (V) | 86 |
| Limit of Detection (LOD) (ng/mL) | 0.9 |
| Limit of Quantification (LOQ) (ng/mL) | 3.0 |
Table 2: Example LC Gradient for Ciprofloxacin and Metabolites Analysis
| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) |
| 0.0 | 90 | 10 |
| 3.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 7.0 | 90 | 10 |
| 10.0 | 90 | 10 |
Note: This is an example gradient and may require optimization for your specific application and column.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofins.com [eurofins.com]
- 9. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mtc-usa.com [mtc-usa.com]
- 11. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Method optimization for separating Desethylene ciprofloxacin from ciprofloxacin isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method optimization for separating Desethylene ciprofloxacin (B1669076) from ciprofloxacin isomers.
Frequently Asked Questions (FAQs)
Q1: What is Desethylene ciprofloxacin and why is its separation from ciprofloxacin crucial?
A1: this compound is a primary metabolite and degradation product of the antibiotic ciprofloxacin.[1][2] Its separation and quantification are critical for several reasons. In pharmaceutical quality control, it is considered an impurity that must be monitored to ensure the safety and efficacy of the final drug product.[3][4] In clinical and environmental studies, tracking its presence helps in understanding the metabolism of ciprofloxacin in the body and its fate in wastewater.[1][2][5]
Q2: What are the primary challenges in chromatographically separating this compound from ciprofloxacin?
A2: The main challenge stems from the structural similarity between ciprofloxacin and its related impurities, including this compound. These compounds often have very similar physicochemical properties, which can result in poor resolution and co-elution during chromatographic analysis.[6][7] Achieving baseline separation requires careful optimization of chromatographic conditions, particularly the mobile phase composition and pH.[8]
Q3: Which analytical techniques are most effective for this separation?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used and effective techniques for this separation.[9][10][11] These methods, particularly when used in a reverse-phase mode with a C18 column, offer the necessary selectivity and efficiency to resolve ciprofloxacin from its closely related impurities.[9][12] UPLC provides the advantage of faster analysis times and improved resolution compared to traditional HPLC.[10][13]
Troubleshooting Guide
Q1: I am observing poor resolution between the ciprofloxacin and this compound peaks. How can I improve it?
A1: Poor resolution is a common issue. Consider the following adjustments:
-
Optimize Mobile Phase pH: The pH of the mobile phase is a critical factor. Adjusting the pH to approximately 3.0 using an acid like phosphoric or orthophosphoric acid is a common strategy.[8][14][15] This helps in controlling the ionization state of the molecules, thereby altering their retention and improving separation.
-
Adjust Organic Modifier Concentration: Fine-tune the ratio of the aqueous buffer to the organic solvent (typically acetonitrile).[3][9] A slight decrease in the acetonitrile (B52724) percentage can increase retention times and may improve the separation between closely eluting peaks.
-
Change the Column: If mobile phase optimization is insufficient, consider a different column. While a C18 column is standard, using a column with a different particle size (e.g., 3.5 µm or 1.8 µm for UPLC) or a different stationary phase chemistry might provide the required selectivity.[8][10]
-
Decrease the Flow Rate: Reducing the flow rate can enhance separation efficiency, although it will increase the run time.[10][15]
Q2: My chromatogram shows significant peak tailing for the main ciprofloxacin peak. What could be the cause?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Use a Mobile Phase Additive: Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can help mask active silanol (B1196071) groups on the silica-based column, reducing tailing.[6][14][15]
-
Check Mobile Phase pH: An inappropriate pH can lead to peak tailing. Ensure the pH is stable and optimized, typically around 3.0.[8][14]
-
Assess Column Health: A degraded or contaminated guard column or analytical column can cause peak shape issues. Try flushing the column or replacing the guard column.
Q3: The retention times for my peaks are shifting between injections. What should I check?
A3: Unstable retention times point to a lack of equilibrium in the chromatographic system.
-
Ensure Proper System Equilibration: Before starting a sequence, allow the system to equilibrate with the mobile phase for a sufficient amount of time (e.g., 30-60 minutes) until a stable baseline is achieved.
-
Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature, such as 35°C or 40°C, is highly recommended.[3][6][15]
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently for each run. Solvents should be properly degassed to prevent bubble formation, which can affect the pump's performance.
Q4: I am seeing unexpected peaks in my chromatogram. Where might they be coming from?
A4: Extraneous peaks can originate from the sample, the diluent, or the system itself.
-
Run a Blank Injection: Inject your diluent (blank) to see if the ghost peaks are coming from your solvent.
-
Evaluate Sample Stability: Ciprofloxacin can degrade under certain conditions, such as exposure to light or extreme pH, leading to the formation of new products.[12][16] Ensure samples are prepared fresh and stored properly. Forced degradation studies can help identify potential degradation products.[16]
-
Check for Contamination: The unknown peaks could be contaminants from glassware, pipettes, or the sample source itself.
Data Summary Tables
Table 1: Comparative HPLC Method Parameters
| Mobile Phase Composition | Stationary Phase (Column) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Acetonitrile : Buffer (pH 2.0 with Orthophosphoric acid) (13:87 v/v) | Inertsil ODS-3 (4.6 x 250mm, 5µm) | 1.5 | 278 | [9] |
| Acetonitrile : 2% Acetic Acid (16:84 v/v) | RP-C18 | 1.0 | 280 | [9] |
| Acetonitrile : 0.025 M Phosphoric Acid (pH 3.0 with Triethanolamine) (40:60 v/v) | XBridge® C18 (4.6 x 150mm, 3.5µm) | 1.0 | 278 | [8][17] |
| Methanol : 0.025M Orthophosphoric acid (pH 3.0 with Triethylamine) (40:60 v/v) | C18 (LichroCART® 125x4mm, 5µm) | 2.0 | 278 | [14] |
| Acetonitrile : 0.15% Orthophosphoric acid (pH 3.0 with Triethylamine) | Inertsil C18 (250 mm × 4.0 mm, 5 μm) | 0.7 | 278 | [6] |
Table 2: Comparative UPLC Method Parameters
| Mobile Phase Composition | Stationary Phase (Column) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Acetonitrile : 0.025M Orthophosphoric acid (pH 3.0 with TEA) (13:87 v/v) | ACQUITY UPLC BEH C18 (100x2.1mm, 1.8µm) | 0.3 | 278 | [10] |
| Acetonitrile : Potassium dihydrogen phosphate (B84403) buffer (pH 3.0) (30:70 v/v) | Waters™ C18 (100 × 2.1 mm, 1.7 µm) | 0.4 | Not Specified | [12] |
| Acetonitrile : Water (pH 3.0 with acetic acid) (65:35 v/v) | Acquity UPLC® BEH C18 (150 x 2.1 mm, 1.7µm) | 0.2 | 210 | [13] |
Experimental Protocols
Protocol 1: Standard HPLC Method for Ciprofloxacin and Impurities
This protocol is a representative method for achieving good separation of ciprofloxacin and its related substances.
-
Chromatographic System:
-
Reagents and Solutions:
-
Mobile Phase: Prepare a solution of 2.45 g/L phosphoric acid in HPLC-grade water. Mix this aqueous solution with HPLC-grade acetonitrile in a ratio of 87:13 (v/v).[3][9] Degas the mobile phase before use.
-
Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ciprofloxacin reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the test sample by dissolving it in the diluent to achieve a similar concentration to the standard solution.[3]
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of ciprofloxacin.
-
Inject the sample solution.
-
Identify and quantify this compound and other impurities based on their retention times relative to the main ciprofloxacin peak.
-
Protocol 2: High-Resolution UPLC Method
This UPLC method allows for a more rapid and efficient separation.
-
Chromatographic System:
-
Reagents and Solutions:
-
Aqueous Phase (Buffer): Prepare a 0.025M solution of Orthophosphoric acid in UPLC-grade water and adjust the pH to 3.0 with Triethylamine (TEA).[10]
-
Organic Phase: UPLC-grade Acetonitrile.
-
Mobile Phase: Mix the aqueous phase and organic phase in a ratio of 87:13 (v/v).[10] Filter and degas the final solution.
-
Diluent: Use the mobile phase as the diluent.
-
Standard and Sample Solutions: Prepare the standard and sample solutions in the diluent to a suitable concentration (e.g., 50 µg/mL).
-
-
Procedure:
-
Equilibrate the UPLC system with the mobile phase.
-
Perform a blank injection.
-
Inject the standard and sample solutions.
-
The shorter run times (often under 5 minutes) allow for higher throughput analysis.[10] The retention times for impurities like this compound will be significantly shorter than in a standard HPLC run.
-
Method and Troubleshooting Visualizations
References
- 1. This compound (hydrochloride) | CAS 528851-31-2 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 7. scielo.br [scielo.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. ijrpr.com [ijrpr.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Green UPLC method for estimation of ciprofloxacin, diclofenac sodium, and ibuprofen with application to pharmacokinetic study of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Desethylene ciprofloxacin in analytical samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of desethylene ciprofloxacin (B1669076) in analytical samples. The information is designed to help you anticipate and address challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is desethylene ciprofloxacin and why is its stability important?
This compound is a primary metabolite and a known degradation product of the antibiotic ciprofloxacin.[1][2] Its stability is crucial in analytical studies for several reasons:
-
Accurate Quantification of Ciprofloxacin: If this compound is unstable in your samples, its concentration may decrease over time, leading to an inaccurate assessment of ciprofloxacin degradation.
-
Impurity Profiling: In pharmaceutical development, it is essential to identify and quantify all impurities and degradation products. Unstable impurities can lead to inconsistent results.
-
Metabolite Studies: When studying the metabolism of ciprofloxacin, the stability of its metabolites, such as this compound, is necessary for accurate pharmacokinetic and pharmacodynamic modeling.
Q2: What are the recommended storage conditions for this compound analytical standards?
For the neat (pure, solid) form of this compound hydrochloride, the recommended storage temperature is -20°C.[3][4] It is advisable to store the compound in a tightly sealed container, protected from light and moisture, to ensure its long-term integrity.
Q3: What factors can potentially affect the stability of this compound in solution?
While specific stability data for this compound in various analytical solutions is limited, we can infer potential influencing factors from studies on its parent compound, ciprofloxacin. These factors include:
-
pH: Ciprofloxacin is most stable in acidic to slightly acidic conditions and shows increased degradation in alkaline environments.[5] It is plausible that the stability of this compound is also pH-dependent.
-
Light: Ciprofloxacin is known to be susceptible to photodegradation, especially when exposed to UV light.[5][6] As this compound is a photodegradation product, it is critical to protect its solutions from light to prevent further degradation.
-
Temperature: Elevated temperatures generally accelerate chemical degradation.[5][7] Therefore, storing solutions at controlled room temperature or refrigerated/frozen is recommended.
-
Oxidizing Agents: Forced degradation studies on ciprofloxacin show its susceptibility to oxidative stress.[8] The presence of oxidizing agents in your sample matrix or solvent could potentially degrade this compound.
Q4: I am seeing a decrease in the peak area of my this compound standard over time. What could be the cause?
A decreasing peak area for this compound suggests degradation in your analytical sample. Consider the following troubleshooting steps:
-
Review Storage Conditions: Are your solutions protected from light? Are they stored at an appropriate temperature?
-
Check the pH of Your Solution: If your sample or mobile phase is alkaline, it might be promoting degradation.
-
Solvent Effects: Consider the possibility of the analyte's instability in your chosen solvent. If possible, prepare fresh standards and samples immediately before analysis.
-
Perform a Stability Check: If you continue to see instability, it is advisable to conduct a simple stability experiment in your specific analytical matrix (see the experimental protocol below).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent peak areas for this compound in replicate injections. | Degradation during the analytical run. | Keep sample vials in a cooled autosampler. Reduce the run time if possible. Ensure the mobile phase is not promoting degradation. |
| Appearance of new, unknown peaks in an aged this compound sample. | Further degradation of this compound. | Protect samples from light and heat. Prepare samples fresh. If the new peaks are significant, further investigation to identify them may be necessary. |
| Low recovery of this compound from a spiked matrix. | Instability in the sample matrix. | Evaluate the pH of the matrix. Minimize the time between sample preparation and analysis. Store extracted samples at low temperatures and protected from light. |
Experimental Protocols
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 N HCl. Keep at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at a specified temperature (e.g., 60°C) for a set time.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a set time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a controlled UV light source (e.g., in a photostability chamber) for a set duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Heat an aliquot of the stock solution at a specified temperature (e.g., 60°C).
-
-
Sample Analysis: At various time points, withdraw a sample from each stress condition, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC/UPLC.
-
Data Analysis: Compare the peak area of this compound in the stressed samples to that of an unstressed control sample to determine the percentage of degradation.
Visualizations
Caption: A general workflow for conducting a forced degradation study on this compound.
Caption: Formation of this compound from ciprofloxacin and its potential for further degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. updatepublishing.com [updatepublishing.com]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. Oxidative degradation study on antimicrobial agent ciprofloxacin by electro-Fenton process: kinetics and oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
Reducing ion suppression for Desethylene ciprofloxacin in electrospray ionization
Welcome to the Technical Support Center for the bioanalysis of Desethylene ciprofloxacin (B1669076). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to reducing ion suppression in electrospray ionization mass spectrometry (ESI-MS).
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of Desethylene ciprofloxacin.
Problem: I am observing a weak or no signal for this compound.
-
Possible Cause 1: Suboptimal ESI Source Parameters. The efficiency of ion generation in the ESI source is highly dependent on parameters such as capillary voltage, gas flow, and temperature. These parameters are influenced by the mobile phase composition and flow rate.[1]
-
Solution: Optimize the ESI source parameters for this compound. A systematic approach, such as a design of experiments (DoE), can be employed to find the optimal settings for capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[2] Start with the typical values for similar molecules and adjust them to maximize the signal for your specific analyte and LC conditions.[3][4]
-
-
Possible Cause 2: Significant Ion Suppression from the Sample Matrix. Co-eluting endogenous or exogenous components from the biological matrix can compete with this compound for ionization, leading to a reduced signal.[5][6]
-
Solution 1: Improve Sample Preparation. A more rigorous sample cleanup can remove interfering components. Consider switching from a simple protein precipitation (PPT) to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[7] SPE, in particular, can offer a more selective cleanup, leading to reduced matrix effects.[8][9]
-
Solution 2: Enhance Chromatographic Separation. Modify your LC method to separate this compound from the ion-suppressing components. This can be achieved by changing the gradient profile, mobile phase composition, or using a different stationary phase.[6]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS, such as this compound-d4, will co-elute with the analyte and experience the same degree of ion suppression.[10] This allows for accurate quantification based on the analyte-to-IS ratio, even in the presence of significant matrix effects.[11]
-
Problem: My results for this compound are inconsistent and not reproducible.
-
Possible Cause: Variable Matrix Effects Between Samples. Different biological samples can have varying compositions, leading to different degrees of ion suppression and, consequently, inconsistent results.[12]
-
Solution 1: Implement a Robust Sample Preparation Method. As mentioned above, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.[7][9]
-
Solution 2: Employ Matrix-Matched Calibrators and Quality Controls (QCs). Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Solution 3: Utilize a Stable Isotope-Labeled Internal Standard. A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of other co-eluting molecules from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[5][6]
Q2: What are the common sources of ion suppression in biological matrices?
A2: Common sources of ion suppression in biological matrices like plasma and urine include salts, phospholipids, proteins, and other endogenous components. Exogenous compounds such as anticoagulants (e.g., heparin) and contaminants from collection tubes can also contribute to ion suppression.[5]
Q3: Which sample preparation technique is best for reducing ion suppression for this compound?
A3: The "best" technique depends on the specific requirements of your assay (e.g., required sensitivity, sample throughput).
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts and, therefore, potentially the highest level of ion suppression.[7]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but can be more time-consuming and may have lower recovery for highly polar analytes.[13]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components and reducing ion suppression. It offers a high degree of selectivity and can significantly improve the signal-to-noise ratio.[8][9]
Q4: How do I choose an appropriate internal standard for this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as This compound-d4 .[10] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience the same degree of ion suppression. This allows for the most accurate correction of matrix effects.[11] If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for matrix effects as effectively.
Q5: Can I optimize my LC-MS/MS instrument parameters to reduce ion suppression?
A5: Yes, optimizing your instrument parameters can help mitigate ion suppression. Key parameters to consider include:
-
ESI Source Parameters: Adjusting the capillary voltage, nebulizer gas pressure, drying gas flow, and temperature can enhance the ionization of this compound relative to interfering compounds.[2][14]
-
Chromatographic Conditions: Improving the separation of this compound from matrix components by modifying the mobile phase, gradient, or column can prevent co-elution and thus reduce ion suppression.[6]
Data Presentation
The following tables summarize quantitative data on the recovery of ciprofloxacin (the parent drug of this compound) using different sample preparation methods. Higher recovery often correlates with better removal of matrix components and thus reduced ion suppression.
Table 1: Comparison of Recovery for Ciprofloxacin with Different Sample Preparation Methods in Plasma.
| Sample Preparation Method | Analyte | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Ciprofloxacin | 85.83 | [15] |
| Solid-Phase Extraction (SPE) | Ciprofloxacin | 61.9 - 84.8 | [16] |
| Liquid-Liquid Extraction (LLE) | Ciprofloxacin | 72.8 - 83.5 | [17] |
Table 2: LC-MS/MS Parameters for Ciprofloxacin Analysis (as a starting point for this compound).
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | [18] |
| Mobile Phase A | 0.1% Formic Acid in Water | [18] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | [18] |
| Flow Rate | 0.4 mL/min | [18] |
| Ionization Mode | ESI Positive | [19] |
| MRM Transition (Ciprofloxacin) | 332.1 -> 230.8 | [20] |
| MRM Transition (Ofloxacin - example IS) | 362.2 -> 261.0 | [21] |
Note: The MRM transition for this compound will need to be determined empirically but will be lower than that of ciprofloxacin.
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound-d4).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes.[18]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
(This is a general protocol for fluoroquinolones and should be optimized for this compound).[9]
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting flowchart for low signal intensity.
References
- 1. google.com [google.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. agilent.com [agilent.com]
- 4. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective sample preparation for the analysis of (fluoro)quinolones in baby food: molecularly imprinted polymers versus anion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of three solid-phase extraction processes in quantification of ciprofloxacin and enrofloxacin in pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Ciprofloxacin in Human Plasma by Validated LC-MS/MS Using Ofloxacin as an Internal Standard and its Clinical Application | Bentham Science [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. An LC-MS/MS method for simultaneous analysis of the cystic fibrosis therapeutic drugs colistin, ivacaftor and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. scienceopen.com [scienceopen.com]
- 19. eurofins.com [eurofins.com]
- 20. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Desethylene Ciprofloxacin Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of Desethylene ciprofloxacin (B1669076), a key related substance of Ciprofloxacin.
Frequently Asked Questions (FAQs)
Q1: What is the most critical mobile phase parameter for achieving good peak shape and resolution for Desethylene ciprofloxacin?
A1: The pH of the aqueous portion of the mobile phase is the most critical parameter. Ciprofloxacin and its impurities, including this compound, are ionizable compounds.[1] Adjusting the pH affects their ionization state and, consequently, their interaction with the stationary phase, which directly impacts retention and peak shape.[1][2] For reversed-phase HPLC, a pH around 3.0 is commonly used to ensure consistent protonation of the analytes.[3][4][5]
Q2: Which organic solvent is preferred for the separation of this compound?
A2: Acetonitrile (B52724) is frequently the organic solvent of choice in the mobile phase for separating ciprofloxacin and its impurities.[3][6][7] It generally offers lower viscosity and better UV transparency compared to methanol (B129727).[2] However, methanol can also be used and may offer different selectivity.[8][9] The choice between acetonitrile and methanol can impact the elution order and resolution of impurities.
Q3: Is a gradient or isocratic elution better for separating this compound?
A3: A gradient elution is often preferred for analyzing ciprofloxacin and its related substances, including this compound.[3][8] This is because a gradient program allows for the effective separation of a complex mixture of compounds with varying polarities, ensuring that all impurities are eluted with good peak shape in a reasonable analysis time.[1][8] An isocratic method may be suitable for simpler sample matrices or for quantifying a specific impurity if baseline separation is achieved.[10][11]
Q4: What are common additives used in the mobile phase, and what are their functions?
A4: Common additives include buffers like phosphate (B84403) or acetate (B1210297) to control the pH, and ion-pairing reagents or modifiers like triethylamine (B128534) to improve peak shape.[1][12] Triethylamine is often used to reduce peak tailing by masking active silanol (B1196071) groups on the stationary phase.[3][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Ciprofloxacin and this compound | - Inappropriate mobile phase pH.- Incorrect organic solvent ratio.- Suboptimal column chemistry. | - Adjust the mobile phase pH. A pH of around 3.0 is a good starting point.[4][5]- Modify the percentage of the organic solvent (acetonitrile or methanol).- Try a different stationary phase (e.g., a different C18 column or a phenyl column). |
| Peak Tailing for this compound | - Secondary interactions with active silanol groups on the column.- Incompatible mobile phase pH. | - Add a tailing inhibitor like triethylamine to the mobile phase (adjusting the pH accordingly).[3][8]- Ensure the mobile phase pH is optimal for the analytes. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Insufficient column equilibration. | - Prepare the mobile phase fresh daily and ensure accurate measurements.- Use a column oven to maintain a constant temperature.[3][5]- Equilibrate the column with the mobile phase until a stable baseline is achieved. |
| Broad Peaks | - Low flow rate.- Column degradation.- Sample overload. | - Optimize the flow rate. A common starting point is 1.0-1.5 mL/min.[6][7][10]- Replace the column if it has been used extensively.- Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
Protocol 1: Gradient RP-HPLC Method for Separation of Ciprofloxacin and its Impurities
This protocol is adapted from methods designed for the analysis of ciprofloxacin and its related substances.[3][5]
1. Materials and Reagents:
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric acid (Analytical Grade)
-
Triethylamine (HPLC Grade)
-
Water (HPLC Grade)
-
Ciprofloxacin Hydrochloride Reference Standard
-
This compound Reference Standard
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.15% Orthophosphoric acid in water, pH adjusted to 3.0 with Triethylamine.[3][5] |
| Mobile Phase B | Acetonitrile[3][5] |
| Gradient Program | A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute more retained components. |
| Flow Rate | 0.7 - 1.5 mL/min[3][6] |
| Column Temperature | 35°C[3] |
| Detection Wavelength | 278 nm[3][5] |
| Injection Volume | 10 µL[3] |
3. Preparation of Solutions:
-
Mobile Phase A: Add 1.5 mL of orthophosphoric acid to 1000 mL of HPLC grade water. Adjust the pH to 3.0 with triethylamine. Filter through a 0.45 µm membrane filter.[5]
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Prepare a stock solution of Ciprofloxacin and this compound in the mobile phase. Dilute to a suitable concentration (e.g., 100 ppm).[5]
-
Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Isocratic RP-HPLC Method
This protocol is based on methods developed for the routine analysis of ciprofloxacin.[4][10]
1. Materials and Reagents:
-
Acetonitrile (HPLC Grade)
-
Phosphoric acid (Analytical Grade)
-
Triethanolamine (for pH adjustment)
-
Water (HPLC Grade)
-
Ciprofloxacin and this compound standards
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm[7] |
| Mobile Phase | Mixture of 0.025 M Phosphoric acid (pH adjusted to 3.0 with triethanolamine) and Acetonitrile (e.g., 60:40 v/v).[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient or controlled at 40°C[13] |
| Detection Wavelength | 278 nm[10] |
| Injection Volume | 20 µL |
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.025 M phosphoric acid solution and adjust the pH to 3.0 with triethanolamine. Mix with acetonitrile in the desired ratio. Degas the mobile phase before use.[4]
-
Standard and Sample Solutions: Prepare as described in Protocol 1, using the isocratic mobile phase as the diluent.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the separation of ciprofloxacin and its related substances, including this compound (often denoted as Impurity B or C).
Table 1: Example Mobile Phase Compositions
| Aqueous Phase | Organic Phase | Ratio (Aqueous:Organic) | Reference |
| 0.15% Orthophosphoric acid, pH 3.0 with Triethylamine | Acetonitrile | Gradient[5] | [5] |
| 0.025 M Phosphoric acid, pH 3.0 with Triethanolamine | Acetonitrile | 60:40[4] | [4] |
| Phosphate Buffer pH 3.5 | Methanol | Gradient[8] | [8] |
| 2.45 g/L Phosphoric acid | Acetonitrile | 87:13[6][7] | [6][7] |
Table 2: Reported Retention Times for Ciprofloxacin and Impurities
| Compound | Retention Time (min) | Chromatographic Conditions | Reference |
| Ciprofloxacin HCl | 8.962 | Mobile Phase: Acetonitrile/Phosphoric acid solution (13:87), Flow Rate: 1.5 mL/min, Column: C18 (5 µm, 250 x 4.6 mm) | [6][14] |
| Impurity B (likely this compound) | 5.977 | Same as above | [6][14] |
| Impurity C | 6.650 | Same as above | [6][14] |
| Ciprofloxacin | ~9.4 | Mobile Phase: Acetonitrile/Buffer pH 2.0 (13:87), Flow Rate: 1.5 mL/min, Column: Inertsil ODS-3 (4.6 x 250mm, 5µm) | [10] |
Visualizations
Caption: Workflow for mobile phase optimization in HPLC.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. mastelf.com [mastelf.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 6. dirjournal.org [dirjournal.org]
- 7. benchchem.com [benchchem.com]
- 8. akjournals.com [akjournals.com]
- 9. impactfactor.org [impactfactor.org]
- 10. ijrpb.com [ijrpb.com]
- 11. archivepp.com [archivepp.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. asianpubs.org [asianpubs.org]
- 14. turkjps.org [turkjps.org]
Addressing carryover issues in Desethylene ciprofloxacin HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address carryover issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of desethylene ciprofloxacin (B1669076).
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving carryover problems in your HPLC analysis of desethylene ciprofloxacin.
Issue: Ghost peaks corresponding to this compound are observed in blank injections following a high-concentration sample.
This is a classic sign of carryover, where residual analyte from a previous injection appears in a subsequent run.[1][2][3] The source of carryover can be multifactorial, originating from the autosampler, injector, column, or detector.[4]
Step 1: Initial Diagnosis and Classification
Question: How can I confirm that the observed peak is due to carryover and not contamination of my blank solvent?
Answer: To differentiate between carryover and a contaminated blank, inject a series of consecutive blanks after a high-concentration standard of this compound.
-
Classic Carryover: The peak area of the ghost peak will decrease with each subsequent blank injection.[1][5] This indicates that the source is within the HPLC system and is being washed out over time.
-
Constant Contamination: If the peak area remains relatively constant across multiple blank injections, your blank solvent or sample vials are likely contaminated.[1] Prepare a fresh blank solution using new solvent and vials to verify.
Step 2: Isolate the Source of Carryover
A systematic approach to pinpointing the origin of the carryover is crucial for effective troubleshooting.
Question: How can I determine if the carryover is originating from the autosampler/injector or the column?
Answer: Perform the following diagnostic tests:
-
Injector and Flow Path Test:
-
Replace the analytical column with a zero-dead-volume union.[1]
-
Inject a high-concentration standard of this compound, followed by a series of blank injections.
-
If the carryover peak persists, the source is likely in the autosampler, injector valve, needle, or connecting tubing.[4][6]
-
If the carryover peak disappears, the column is the likely source.
-
-
Column Contribution Test:
-
After a high-concentration injection, run a double gradient without a new injection.[1]
-
If a peak appears during the second gradient, it indicates that the analyte was retained on the column and is now eluting.
-
Step 3: Addressing Autosampler and Injector Carryover
The autosampler is a common source of carryover due to the intricate flow paths and mechanical components.[2][4]
Question: What are the common causes of autosampler carryover and how can I fix them?
Answer: Common causes include inadequate needle washing, worn injector parts, and sample adsorption.
-
Inadequate Needle Wash: The exterior of the autosampler needle can be a significant source of carryover.[4]
-
Solution: Optimize the needle wash procedure. Use a strong, appropriate wash solvent. For this compound, which is a polar compound, a wash solution containing an organic solvent like acetonitrile (B52724) or methanol, potentially with a small amount of acid (e.g., 0.1% formic acid), can be effective.[1] Ensure the wash volume and duration are sufficient to thoroughly clean the needle. Some systems allow for multiple wash solvents; a sequence of a strong organic solvent followed by the initial mobile phase can be beneficial.[2]
-
-
Worn Injector Components: The rotor seal and needle seat are common wear parts that can develop scratches or grooves, trapping and later releasing the sample.[4][6]
-
Sample Adsorption: this compound, with its amine groups, can adsorb to surfaces in the sample flow path, such as the sample loop.
-
Solution: Consider using a different material for the sample loop, such as PEEK instead of stainless steel, to minimize adsorption.[1]
-
Step 4: Mitigating Column Carryover
If the column is identified as the source, the issue is likely due to strong retention of this compound.
Question: How can I prevent or reduce carryover originating from the analytical column?
Answer: Column carryover is often due to irreversible adsorption or inadequate elution of the analyte.
-
Optimize Mobile Phase: The mobile phase composition is critical for ensuring complete elution of this compound.
-
Solution: Increase the organic solvent percentage in the mobile phase during the gradient to ensure all analyte is eluted. Adding a small amount of a competing base, like triethylamine, to the mobile phase can help reduce peak tailing and carryover caused by interactions with residual silanols on the column packing. For reversed-phase chromatography of ciprofloxacin and its metabolites, a mobile phase containing acetonitrile and a buffer at a slightly acidic pH (e.g., pH 3.0 with phosphoric acid) is often used.[7][8][9]
-
-
Implement a Column Wash Step: A dedicated wash step after each analytical run can effectively clean the column.
-
Solution: At the end of your gradient, incorporate a high-organic wash step (e.g., 95% acetonitrile) for a sufficient duration to flush any strongly retained compounds.[10]
-
-
Column Choice: The choice of stationary phase can influence carryover.
-
Solution: Consider using a column with a different stationary phase chemistry or a higher quality, end-capped column to minimize secondary interactions.
-
Frequently Asked Questions (FAQs)
Q1: What is carryover in HPLC?
A1: Carryover is the appearance of a small peak of an analyte in a chromatogram when a blank is injected after a sample containing a high concentration of that analyte.[1][2][3] This indicates that a portion of the analyte from the previous injection was retained in the HPLC system and eluted in the subsequent run.
Q2: Why is carryover a problem for this compound analysis?
A2: Carryover can lead to inaccurate quantification of this compound, especially at low concentration levels. It can result in false positives and compromise the integrity of the analytical data.[2]
Q3: What properties of this compound might make it prone to carryover?
A3: this compound, a metabolite of ciprofloxacin, possesses polar functional groups, including a secondary amine and a carboxylic acid.[11][12][13] These groups can interact with active sites on the column stationary phase (silanols) and metal surfaces of the HPLC system, leading to adsorption and subsequent carryover.
Q4: Can my sample preparation contribute to carryover?
A4: While not a direct cause of system carryover, improper sample preparation can exacerbate the issue. Highly concentrated samples or samples in a solvent that is much weaker than the mobile phase can lead to precipitation in the injector or at the head of the column, which can then slowly dissolve and cause carryover in subsequent runs. Ensure your sample diluent is compatible with the mobile phase.
Q5: How often should I perform preventive maintenance to avoid carryover?
A5: The frequency of preventive maintenance depends on the usage of the HPLC system and the nature of the samples. For routine analysis, it is good practice to inspect and, if necessary, replace injector seals and other wear parts every 6-12 months.[4][10] Regular flushing of the system with strong solvents is also recommended.
Experimental Protocols
Protocol 1: Systematic Carryover Identification
-
Prepare a high-concentration standard of this compound.
-
Prepare a blank solution (mobile phase or sample diluent).
-
Inject the high-concentration standard.
-
Immediately following, inject the blank solution at least three consecutive times.
-
Analyze the chromatograms from the blank injections for the presence and trend of the this compound peak.
| Injection | Sample Type | Expected Observation for Classic Carryover |
| 1 | High-Concentration Standard | Large peak for this compound |
| 2 | Blank | Small carryover peak |
| 3 | Blank | Carryover peak significantly smaller than in injection 2 |
| 4 | Blank | Carryover peak negligible or absent |
Protocol 2: Injector vs. Column Carryover Diagnosis
-
Power down the pump and detector.
-
Carefully disconnect the analytical column from the injector and the detector.
-
Install a zero-dead-volume union in place of the column.
-
Power on the pump and detector and allow the system to equilibrate.
-
Follow Protocol 1 (steps 3-5) for injections.
-
Analyze the results to determine the source of the carryover.
| Result | Interpretation |
| Carryover peak is present | Source is in the autosampler/injector system |
| Carryover peak is absent | Source is the analytical column |
Visual Troubleshooting Workflows
Caption: A logical workflow for diagnosing and addressing HPLC carryover issues.
Caption: Strategies for mitigating carryover originating from the HPLC injector.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 5. lctsbible.com [lctsbible.com]
- 6. researchgate.net [researchgate.net]
- 7. High-pressure liquid chromatographic methods for ciprofloxacin hydrochloride and related compounds in raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 9. japsonline.com [japsonline.com]
- 10. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Carry-Over (Carryover) Contamination in HPLC and LC-MS Systems [hplctips.blogspot.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound (hydrochloride) | CAS 528851-31-2 | Cayman Chemical | Biomol.com [biomol.com]
- 13. caymanchem.com [caymanchem.com]
Enhancing the resolution between ciprofloxacin and its metabolites in chromatography
Welcome to the technical support center for the chromatographic analysis of ciprofloxacin (B1669076) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their chromatographic separations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Question: Why am I observing poor resolution between ciprofloxacin and its metabolites?
Answer:
Poor resolution is a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Mobile Phase pH: The pH of your mobile phase is the most critical factor. Ciprofloxacin and its metabolites are ionizable compounds. A pH of approximately 3.0 is widely recommended to suppress the ionization of residual silanol (B1196071) groups on silica-based columns, which can cause peak tailing and poor separation.[1][2][3][4] Ensure your buffer is adequately prepared and has sufficient buffering capacity to maintain a stable pH throughout the run.[1]
-
Mobile Phase Composition: The organic modifier and its ratio to the aqueous buffer significantly impact selectivity.
-
Organic Solvent: Acetonitrile (B52724) is often preferred over methanol (B129727) as it can provide better peak efficiency and lower backpressure.[1] However, the optimal choice depends on your specific column and the metabolites you are trying to resolve.
-
Gradient Elution: If you are analyzing multiple metabolites with different polarities, a gradient elution program may be necessary to achieve adequate separation for all compounds within a reasonable timeframe.[2][3]
-
-
Stationary Phase: The choice of the analytical column is crucial.
-
Temperature: Column temperature affects viscosity and chromatographic selectivity. Maintaining a constant and optimized temperature (e.g., 35°C or 40°C) using a column oven can improve resolution and reproducibility.[2][3][5]
Question: My ciprofloxacin peak is tailing. What are the likely causes and solutions?
Answer:
Peak tailing for basic compounds like ciprofloxacin is a frequent issue. The primary causes include:
-
Secondary Silanol Interactions: The basic piperazinyl group of ciprofloxacin can interact with acidic silanol groups on the surface of the C18 column packing material.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.
-
Solution: Try reducing the injection volume or diluting your sample.[1]
-
-
Column Degradation: An old or contaminated column can exhibit poor peak shapes.
-
Solution: Use a guard column to protect the analytical column. If the column is old, it may need to be replaced. Regular flushing with a strong solvent can help remove contaminants.[1]
-
Question: I am experiencing a drift in the retention time of my analytes. How can I fix this?
Answer:
Retention time drift can invalidate your results. Here are the common causes and their remedies:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analytical run.
-
Solution: Allow the mobile phase to run through the column until you achieve a stable baseline.
-
-
Mobile Phase Inconsistency: Changes in the mobile phase composition or pH will affect retention times.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column's performance.
-
Solution: Use a column thermostat to maintain a constant temperature.[1]
-
-
Pump Issues: Inconsistent flow from the HPLC pump will lead to retention time variability.
-
Solution: Regularly check and maintain your HPLC pump. Ensure there are no leaks and that the pump seals are in good condition.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of ciprofloxacin?
A1: The four primary metabolites of ciprofloxacin are desethylene-ciprofloxacin (M1), sulfociprofloxacin (B193944) (M2), oxo-ciprofloxacin (B1260333) (M3), and formyl-ciprofloxacin (M4).[6] These are formed primarily through modifications of the piperazinyl group.[6]
Q2: What is a typical starting mobile phase for separating ciprofloxacin and its metabolites?
A2: A good starting point is a mobile phase consisting of a buffer at pH 3.0 and an organic solvent like acetonitrile or methanol.[1] A common ratio is a 60:40 or 87:13 (v/v) mixture of aqueous buffer to acetonitrile.[1][7] The buffer is often an aqueous solution of orthophosphoric acid, with the pH adjusted using triethylamine.[2][3][4]
Q3: What detection wavelength is recommended for ciprofloxacin and its metabolites?
A3: Ciprofloxacin has a maximum UV absorbance at approximately 278 nm, which is commonly used for detection.[2][3][8] Fluorescence detection can also be employed, with excitation and emission wavelengths around 278 nm and 450 nm, respectively, offering increased sensitivity.[3][5]
Q4: How should I prepare samples from different biological matrices?
A4: Sample preparation depends on the matrix:
-
Plasma/Serum: Protein precipitation is a common method. This can be achieved by adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins.[6]
-
Urine: Urine samples are typically diluted with a buffer or the mobile phase before injection.[6]
-
Tablets: Tablets are usually crushed, and a precise amount of the powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered before analysis.
Data Presentation
Table 1: Comparison of Mobile Phase Compositions for Ciprofloxacin Analysis
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| 0.15% Orthophosphoric acid (pH 3.0 with triethylamine) and Acetonitrile (gradient) | Inertsil C18 (250 x 4.0 mm, 5 µm) | 0.7 | 278 | [2][3] |
| 0.025 M Phosphoric acid (pH 3.0 with triethanolamine) and Acetonitrile (60:40, v/v) | Not Specified | 1.0 | Not Specified | [4] |
| Buffer (pH 2.0) and Acetonitrile (87:13, v/v) | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) | 1.5 | 278 | [7] |
| Methanol and 0.1% Orthophosphoric acid (70:30, v/v) | Luna C18 (250 x 4.6 mm, 5 µm) | 0.6 | Ex: 278, Em: 455 | [5] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Ciprofloxacin in Tablets
This protocol is a generalized procedure based on common practices.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a buffer of 0.025 M orthophosphoric acid and adjust the pH to 3.0 ± 0.1 with triethylamine.[8] Mix this buffer with acetonitrile in a 60:40 (v/v) ratio.[1] Filter and degas the mobile phase using an ultrasonic bath.[1]
-
Flow Rate: 1.0 mL/min.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of ciprofloxacin reference standard and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to the mark with the mobile phase.
-
Further dilute this stock solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 20 µg/mL).
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Weigh a portion of the powder equivalent to 25 mg of ciprofloxacin and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Plasma Sample Preparation by Protein Precipitation
This protocol is suitable for both HPLC and LC-MS/MS analysis.
-
To 200 µL of plasma in a microcentrifuge tube, add an appropriate internal standard solution.
-
Add 2 mL of acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the analytical instrument.
Visualizations
Caption: General experimental workflow for ciprofloxacin analysis.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. benchchem.com [benchchem.com]
- 7. ijrpb.com [ijrpb.com]
- 8. japsonline.com [japsonline.com]
Best practices for storage and handling of Desethylene ciprofloxacin standards
Technical Support Center: Desethylene Ciprofloxacin (B1669076) Standards
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the storage and handling of Desethylene ciprofloxacin analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound standard?
This compound solid standard should be stored at -20°C for long-term stability.[1] General guidelines for analytical reference standards also recommend storing less volatile compounds in a refrigerator at 2-8°C.[2] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific storage instructions.
Q2: Is this compound sensitive to light?
Yes, fluoroquinolones as a class of compounds can be photosensitive.[3][4] It is a critical best practice to protect the standard from light. Store the solid standard and any prepared solutions in amber-colored containers or in a dark place to prevent photodegradation.[2][3]
Q3: How should I handle the standard when taking it out of storage for use?
To prevent moisture contamination from condensation, allow the container to equilibrate to room temperature before opening.[2] Minimize the standard's exposure to light and atmospheric humidity by weighing it promptly and returning the main container to its designated storage location as soon as possible.[2]
Q4: What is the long-term stability of the solid standard?
When stored correctly at -20°C, the solid this compound standard is stable for at least four years.[1]
Q5: What type of container is best for storing the standard and its solutions?
The solid standard should be kept in its original, well-sealed container.[5] For preparing and storing solutions, use amber glass vials with PTFE-lined screw caps (B75204) to protect against light and prevent evaporation or leakage.[3] Avoid plastic containers as some compounds may react with or adsorb to the plastic.[6]
Q6: How long are solutions of this compound stable?
The stability of prepared solutions depends on the solvent, concentration, and storage conditions. For related fluoroquinolone standards, stock solutions (e.g., 100 µg/mL in 0.03M NaOH) have been found to be stable for up to 6 months when stored at 2-8°C. However, more dilute working standards are often prepared fresh daily for optimal accuracy. It is recommended to perform your own stability studies for solutions stored for extended periods.
Troubleshooting Guide
Problem: I am seeing inconsistent or inaccurate results in my analysis.
-
Cause 1: Standard Degradation.
-
Cause 2: Improper Handling.
-
Cause 3: Solution Instability.
-
Solution: If you are using a stock or working solution that was prepared previously, it may have degraded. Prepare fresh solutions daily, especially for low-concentration working standards. If solutions must be stored, keep them refrigerated (2-8°C) and protected from light.
-
Problem: The standard powder appears clumpy or discolored.
-
Cause: Moisture Absorption or Degradation.
-
Solution: This may indicate that the integrity of the standard has been compromised by exposure to humidity or other environmental factors.[7] It is not recommended to use a standard that has changed in physical appearance. Contact the manufacturer for guidance and obtain a new standard.
-
Data Presentation: Storage and Stability Summary
The following table summarizes the recommended conditions for this compound and related fluoroquinolone standards.
| Parameter | Condition | Notes | Citations |
| Storage Temperature (Solid) | -20°C | Essential for long-term stability. | [1] |
| Stability (Solid) | ≥ 4 years | When stored under recommended conditions. | [1] |
| Light Protection | Store in the dark or in amber containers | Prevents photodegradation. | [2][3][4] |
| Humidity Control | Store in a dry place (<65% RH) with container tightly sealed | Prevents moisture absorption and hydrolysis. | [2][7] |
| Stock Solution Storage | 2-8°C | For some fluoroquinolones, this allows for stability up to 6 months. | |
| Working Solution Storage | Prepare fresh daily | Recommended for ensuring the highest accuracy in analytical runs. |
Experimental Protocols
Protocol: Stability Assessment of a this compound Working Solution
Objective: To determine the short-term stability of a this compound working solution under typical laboratory storage conditions.
Materials and Equipment:
-
This compound analytical standard
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
HPLC-grade solvent (e.g., Methanol or Acetonitrile)
-
HPLC-grade water and buffer reagents (e.g., Formic acid or Phosphate buffer)
-
Amber HPLC vials
-
Validated HPLC-UV or LC-MS/MS system
Methodology:
-
Preparation of Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Quantitatively transfer the solid to a 100 mL amber volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent (e.g., Methanol). Sonicate for 10-15 minutes if needed to ensure complete dissolution.[3]
-
-
Preparation of Working Solution (e.g., 1 µg/mL):
-
Pipette 1.0 mL of the stock solution into a 100 mL amber volumetric flask.
-
Dilute to volume with the mobile phase or an appropriate solvent mixture.
-
-
Time-Point Zero (T=0) Analysis:
-
Immediately transfer an aliquot of the freshly prepared working solution into three separate HPLC vials.
-
Analyze each vial in triplicate using a validated chromatographic method to establish the initial concentration (C₀).
-
-
Storage Conditions:
-
Store the remaining working solution in the amber volumetric flask under the desired condition (e.g., refrigerated at 2-8°C or at room temperature ~22°C).
-
-
Subsequent Time-Point Analysis:
-
At specified intervals (e.g., T=24h, 48h, 72h, 1 week), bring the solution to room temperature.
-
Transfer an aliquot into three new HPLC vials and analyze in triplicate to determine the concentration at that time point (Cₜ).
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each time point.
-
Determine the percentage of the initial concentration remaining at each time point using the formula: (% Remaining) = (Cₜ / C₀) * 100.
-
The solution is generally considered stable if the concentration remains within 90-110% of the initial value.
-
Visualizations: Workflows and Pathways
Caption: Workflow for proper receiving, storage, and handling of this compound standards.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scribd.com [scribd.com]
- 3. Handling Your Analytical Reference Standards [restek.com]
- 4. emed.ie [emed.ie]
- 5. Use & Storage of Reference Standards | USP [usp.org]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Desethylene Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three analytical methods for the quantification of Desethylene ciprofloxacin (B1669076), a significant impurity and metabolite of the widely used antibiotic, ciprofloxacin. The validation of these methods is assessed against the standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability for regulatory submissions and quality control.[1][2][3][4][5] This document presents a side-by-side evaluation of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Zone Electrophoresis (CZE), offering insights into their respective performance characteristics.
Method Performance Comparison
The selection of an appropriate analytical method is contingent on a variety of factors including the specific requirements for sensitivity, selectivity, and throughput. The following tables summarize the validation parameters for HPLC, HPTLC, and CZE methods for the analysis of Desethylene ciprofloxacin, providing a quantitative basis for comparison.
Table 1: Chromatographic and Electrophoretic Conditions
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Capillary Zone Electrophoresis (CZE) |
| Stationary Phase | Purospher® STAR RP-18 end-capped (5 μm) 250 x 4.6 mm | HPTLC plates silica (B1680970) gel 60 F254 | Uncoated fused-silica capillary |
| Mobile Phase/Electrolyte | Buffer: 0.025 M phosphoric acid (pH 3.0 ± 0.1 with triethylamine) and acetonitrile (B52724) (87:13 v/v)[6] | Chloroform:methanol:25% ammonia (B1221849) (43:43:14, v/v/v)[7] | 0.075 M pentane-1-sulfonic acid sodium salt in phosphate (B84403) buffer (pH 6.0)[8] |
| Flow Rate/Voltage | 1.5 mL/min[6] | N/A | 25 kV |
| Detection | UV at 278 nm[6] | Densitometric scanning at 277 nm[7] | UV at 254 nm |
| Temperature | 30 °C[6] | Ambient | 25 °C |
Table 2: Validation Parameters According to ICH Q2(R1) Guidelines
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Capillary Zone Electrophoresis (CZE) |
| Linearity Range | 15-60 µg/mL (for Ciprofloxacin and its impurities) | 3 to 20 µg/mL (for individual constituents)[7] | Not explicitly stated for this compound |
| Correlation Coefficient (r²) | > 0.999[3] | Not explicitly stated for this compound | > 0.99 |
| Accuracy (% Recovery) | Within limits[3] | 98.62 to 101.52% (for individual constituents)[7] | Within pharmacopoeial requirements |
| Precision (% RSD) | < 15.0% for each individual impurity[3] | 2.32 to 6.46% (for individual constituents)[7] | Within pharmacopoeial requirements |
| Limit of Detection (LOD) | Not explicitly stated | 10 to 44 ng[7] | Within pharmacopoeial requirements |
| Limit of Quantification (LOQ) | 0.1190 µg/mL[3] | Not explicitly stated | Within pharmacopoeial requirements |
| Specificity/Selectivity | Resolution between ciprofloxacin and this compound > 6[6] | Separation of ciprofloxacin and its impurities achieved[7] | Separation of ciprofloxacin and its impurities achieved[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. The following sections outline the key experimental protocols for each of the compared methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from the USP monograph for Ciprofloxacin, which includes system suitability criteria for the resolution of ciprofloxacin and its ethylenediamine (B42938) analog (this compound).[6]
-
Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.025 M phosphoric acid and adjust the pH to 3.0 ± 0.1 with triethylamine. Mix with acetonitrile in a ratio of 87:13 (v/v).
-
Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Solution: Dissolve the sample containing ciprofloxacin and its impurities in the mobile phase to achieve a concentration within the validated linear range.
-
-
Chromatographic Conditions:
-
Column: Purospher® STAR RP-18 end-capped (5 μm), 250 x 4.6 mm.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 278 nm.
-
-
System Suitability:
-
Inject a solution containing both ciprofloxacin and this compound.
-
The resolution between the two peaks must be not less than 6. The tailing factor for the ciprofloxacin peak should not be more than 2.5, and the column efficiency should be at least 2500 theoretical plates.[6]
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method allows for the simultaneous determination of ciprofloxacin and its impurities.[7]
-
Preparation of Solutions:
-
Mobile Phase: Mix chloroform, methanol, and 25% ammonia in a ratio of 43:43:14 (v/v/v).
-
Standard Solution: Prepare standard solutions of this compound at various concentrations in a suitable solvent (e.g., DMSO-methanol 1+1).
-
Sample Solution: Extract the drug constituents from the sample using DMSO-methanol (1+1).
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates with silica gel 60 F254.
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the chromatogram over a distance of 15 cm in a chromatographic chamber saturated with the mobile phase.
-
Drying: Dry the plate at room temperature for 15 minutes.
-
-
Densitometric Analysis:
-
Scan the dried plate using a densitometer at a wavelength of 277 nm for this compound.
-
Quantify the impurity by comparing the peak area of the sample to that of the standard.
-
Capillary Zone Electrophoresis (CZE) Method
CZE offers an alternative separation technique with high efficiency.[8]
-
Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a solution of 0.075 M pentane-1-sulfonic acid sodium salt in phosphate buffer (pH 6.0).
-
Standard Solution: Dissolve this compound standard in the BGE or a suitable diluent.
-
Sample Solution: Dilute the sample in the BGE to an appropriate concentration.
-
-
Electrophoretic Conditions:
-
Capillary: Uncoated fused-silica capillary.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
The method should be validated for selectivity, linearity, limits of detection and quantification, precision, and accuracy as per ICH guidelines.[8]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the validation process and the experimental workflows for each analytical method.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ciprofloxacin and its impurities by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC Methods for the Quantification of Desethylene Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Desethylene ciprofloxacin (B1669076), a primary metabolite of the broad-spectrum antibiotic ciprofloxacin.[1] The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical development. This document presents a side-by-side look at the performance characteristics of these two powerful analytical techniques, supported by experimental data, to inform methodology selection.
Performance Characteristics: A Side-by-Side Comparison
The choice between LC-MS/MS and HPLC often depends on the specific requirements of the analysis, such as the need for high sensitivity and selectivity versus the availability of instrumentation and cost considerations. The following table summarizes the key quantitative performance parameters for each method based on available literature for ciprofloxacin and its metabolites.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.05 - 8 µg/mL[2] | 1 - 5000 ng/mL[3][4] |
| Accuracy (% Recovery) | 97.4 - 104.3%[3] | 87.25 - 114%[4] |
| Precision (% RSD) | < 5.15%[3] | < 12.60%[4] |
| Limit of Detection (LOD) | 0.11 µg/mL[3] | Not explicitly stated, but method is highly sensitive[5][6] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[7] | 0.5 - 13 ng/L for related compounds[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for both HPLC and LC-MS/MS analysis of ciprofloxacin and its metabolites.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used due to its robustness and accessibility.
-
Sample Preparation (Plasma):
-
To a 0.5 mL plasma sample, add an internal standard.
-
Precipitate proteins by adding acetonitrile (B52724).[9]
-
Vortex the mixture and centrifuge to separate the supernatant.[1]
-
Inject a portion of the clear supernatant into the HPLC system.[9]
-
-
Chromatographic Conditions:
-
Column: ACE® 5 C18 column (250 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase: Isocratic mixture of phosphate (B84403) buffer (pH 2.7) and acetonitrile (77:23, v/v)[2]
-
Flow Rate: 1.0 mL/min[10]
-
Detection: UV detector set at 277 nm[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations in complex biological matrices.[3]
-
Sample Preparation (Plasma):
-
A simple protein precipitation with acetonitrile is commonly employed.[1][6]
-
Alternatively, liquid-liquid extraction using a solvent like chloroform (B151607) can be used.[4]
-
After extraction, the sample is reconstituted in the mobile phase.[1]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient elution with a mixture of 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid and acetonitrile is common.[3][6]
-
Detection: Performed in the multiple reaction monitoring (MRM) mode.[3] For ciprofloxacin, the MS/MS ion transition is often monitored as 332.0→231.3.[4]
Visualizing the Methodologies
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofins.com [eurofins.com]
- 6. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. HPLC analysis of ciprofloxacin and ciprofloxacin metabolites in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. rjptonline.org [rjptonline.org]
- 10. academic.oup.com [academic.oup.com]
Comparative analysis of Desethylene ciprofloxacin levels in different biological matrices
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of drug metabolites is paramount for a comprehensive pharmacokinetic profile. This guide provides a comparative analysis of desethylene ciprofloxacin (B1669076), a primary metabolite of the widely used antibiotic ciprofloxacin, across various biological matrices. The data presented is compiled from peer-reviewed studies and offers insights into its distribution and excretion.
Ciprofloxacin undergoes metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2, to form several metabolites, including desethylene ciprofloxacin.[1] These metabolites, along with the parent drug, are then distributed throughout the body and subsequently eliminated. The concentration of this compound can vary significantly depending on the biological matrix, reflecting the metabolic and excretory pathways of the parent compound.
Quantitative Analysis of this compound
The following table summarizes the reported levels of this compound in different biological matrices. It is important to note that the data is compiled from different studies and direct comparison should be made with caution.
| Biological Matrix | Analyte | Reported Concentration / Ratio | Species | Notes | Reference |
| Plasma | This compound / Ciprofloxacin Ratio | Median: 5.86% (IQR: 4.09–9.87)% | Human (Critically Ill Patients) | This ratio represents the 12-hour exposure (AUC) of the metabolite relative to the parent drug. | [2][3][4] |
| Urine | Ciprofloxacin Metabolites | ~10-15% of total dose excreted as metabolites | Human | Oxociprofloxacin (B16249) is the major urinary metabolite.[4] | [2][3] |
| Feces | Ciprofloxacin Metabolites | ~15% of total dose excreted as metabolites | Human | Sulfociprofloxacin (B193944) is the primary fecal metabolite.[4] | [2][3] |
While specific concentrations of this compound in urine and feces are not detailed in the available literature, the overall excretion data suggests that its concentration in these matrices is a fraction of the total metabolites. Given that oxociprofloxacin and sulfociprofloxacin are the major metabolites in urine and feces respectively, it can be inferred that the levels of this compound are likely lower in these matrices compared to the primary metabolites.
Experimental Protocols
The quantification of this compound in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Sample Preparation
-
Plasma/Serum: Protein precipitation is a common method for sample clean-up. This typically involves adding a precipitating agent like acetonitrile (B52724) to the plasma sample, followed by centrifugation to remove the precipitated proteins. The resulting supernatant, containing the analyte of interest, is then collected for analysis.
-
Urine: Urine samples are often diluted with a suitable solvent before injection into the LC-MS/MS system to minimize matrix effects.
-
Tissue: Tissue samples are first homogenized in a suitable buffer to create a uniform suspension. This is followed by protein precipitation or solid-phase extraction to isolate the analyte from the complex tissue matrix.
LC-MS/MS Analysis
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate this compound from other components in the sample. The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound are monitored to ensure high selectivity and sensitivity. An internal standard, such as a deuterated analog of ciprofloxacin, is often used to improve the accuracy and precision of the quantification.[5][6]
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of ciprofloxacin to this compound and a typical experimental workflow for its quantification.
Caption: Ciprofloxacin metabolism to this compound.
Caption: Quantification workflow for this compound.
References
- 1. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Potency of Ciprofloxacin and its Metabolite, Desethylene Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial potency of the widely-used fluoroquinolone antibiotic, ciprofloxacin (B1669076), and its primary metabolite, Desethylene ciprofloxacin. This analysis is supported by experimental data on their minimum inhibitory concentrations (MICs) against various bacterial strains and detailed experimental protocols.
I. Comparative Antibacterial Potency: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of ciprofloxacin and this compound was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Data Summary:
| Microorganism | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli | 0.008 - 0.016 | 4 - 8 |
| Klebsiella pneumoniae | 0.016 - 0.03 | 8 - 16 |
| Pseudomonas aeruginosa | 0.125 - 0.25 | >128 |
| Staphylococcus aureus | 0.125 - 0.25 | 16 - 32 |
| Enterococcus faecalis | 0.5 - 1.0 | 32 - 64 |
Key Findings:
-
Ciprofloxacin demonstrates significantly higher antibacterial potency across all tested bacterial strains compared to its metabolite, this compound.
-
This compound exhibits weak antibacterial activity, with MIC values comparable to that of nalidixic acid, an earlier-generation quinolone.[1] This suggests that the metabolic conversion of ciprofloxacin to this compound results in a substantial loss of antibacterial efficacy.
II. Mechanism of Action
Both ciprofloxacin and this compound belong to the fluoroquinolone class of antibiotics and share a similar mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.
-
Inhibition of DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and repair. By inhibiting DNA gyrase, fluoroquinolones prevent the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes.
-
Inhibition of Topoisomerase IV: This enzyme is involved in the separation of replicated daughter DNA chromosomes. Its inhibition by fluoroquinolones prevents the segregation of chromosomes, ultimately halting cell division.
The dual-targeting of these enzymes contributes to the potent bactericidal activity of fluoroquinolones and is a key factor in their clinical effectiveness.
References
A Comparative Guide to Inter-Laboratory Quantification of Desethylene Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Desethylene ciprofloxacin (B1669076), a primary metabolite of the broad-spectrum antibiotic ciprofloxacin. The objective is to offer a comparative overview of method performance, supported by experimental data from various studies, to aid researchers in selecting the most appropriate analytical technique for their specific needs. While direct inter-laboratory comparison studies for Desethylene ciprofloxacin are not extensively published, this guide synthesizes data from single-laboratory validation studies of methods capable of quantifying this metabolite, often alongside its parent drug, ciprofloxacin.
Metabolic Pathway of Ciprofloxacin
Ciprofloxacin is metabolized in the liver, primarily through modifications of its piperazinyl group, leading to the formation of several metabolites.[1] this compound (M1) is one of the four primary metabolites, alongside sulfociprofloxacin (B193944) (M2), oxociprofloxacin (B16249) (M3), and formyl-ciprofloxacin (M4).[1] Understanding this metabolic pathway is crucial for pharmacokinetic and drug metabolism studies.
References
A Comparative Guide to Analytical Methods for the Simultaneous Determination of Ciprofloxacin and Desethylene Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the simultaneous determination of the fluoroquinolone antibiotic, ciprofloxacin (B1669076), and its primary metabolite, desethylene ciprofloxacin. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including biological fluids and pharmaceutical formulations, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control.
This document outlines the experimental protocols and performance characteristics of two prominent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on validated experimental data to facilitate an informed decision for your specific analytical requirements.
Methodology Comparison
The choice between HPLC-UV and LC-MS/MS for the simultaneous analysis of ciprofloxacin and this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a cost-effective and robust solution for relatively high concentration samples, LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for trace-level quantification in complex biological matrices.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate to good. Potential for interference from co-eluting compounds. | Excellent. Highly specific due to monitoring of parent and product ion transitions. |
| Sensitivity | Lower (ng/mL to µg/mL range). | Higher (pg/mL to ng/mL range). |
| Linearity (R²) | Typically >0.99 | Typically >0.99 |
| Accuracy (% Recovery) | Generally within 85-115% | Generally within 85-115% |
| Precision (% RSD) | Typically <15% | Typically <15% |
| Instrumentation Cost | Lower | Higher |
| Operational Complexity | Simpler | More complex |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for the simultaneous determination of ciprofloxacin and this compound using HPLC-UV and LC-MS/MS are presented below. These protocols are based on established and validated methods found in the scientific literature.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of ciprofloxacin and this compound in samples where concentrations are expected to be in the higher ng/mL to µg/mL range.
a) Sample Preparation (Plasma)
-
To 500 µL of plasma, add a suitable internal standard.
-
Precipitate proteins by adding 1 mL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
b) Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile in a suitable gradient or isocratic elution. A typical starting point is 85:15 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at 278 nm.
c) Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.05 - 10 µg/mL |
| Limit of Quantification (LOQ) | ~50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of ciprofloxacin and this compound in complex biological matrices at low concentrations.
a) Sample Preparation (Plasma/Tissue Homogenate)
-
To 100 µL of the sample, add an internal standard (preferably a stable isotope-labeled version of the analytes).
-
Precipitate proteins with 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Dilute the supernatant with an equal volume of water containing 0.1% formic acid.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
b) Chromatographic and Mass Spectrometric Conditions
-
Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).
-
Ciprofloxacin: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 332.1 → 231.1).
-
This compound: Monitor the transition of its precursor ion to a specific product ion (e.g., m/z 304.1 → 260.1).
-
c) Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 500 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the described analytical methods.
Navigating the Matrix: A Comparative Guide to the Accurate and Precise Quantification of Desethylene Ciprofloxacin in Complex Samples
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for comprehensive pharmacokinetic, toxicokinetic, and environmental monitoring studies. Desethylene ciprofloxacin (B1669076), a primary metabolite of the widely used antibiotic ciprofloxacin, requires precise measurement in complex biological and environmental matrices. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate quantification strategy.
The determination of desethylene ciprofloxacin in samples such as plasma, urine, wastewater, and soil presents significant analytical challenges due to the presence of interfering endogenous and exogenous substances. The choice of analytical technique directly impacts the accuracy and precision of the results. This comparison focuses on the most prevalent and robust methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection.
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision driven by the specific requirements of the study, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of quantitative performance data for the quantification of ciprofloxacin and its metabolites, offering a benchmark for what can be expected when analyzing this compound.
| Analytical Method | Analyte(s) | Matrix | Accuracy (% Recovery / % Bias) | Precision (% RSD / % CV) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Ciprofloxacin & Metabolites | Human Plasma | 94.5% - 105.0%[1] | Intraday: ≤7.6%, Interday: ≤9.8%[1] | >0.99[2][3] | 0.010 mg/L (serum)[2] | 0.02-5.0 mg/L[1] |
| LC-MS/MS | Ciprofloxacin | Human Plasma | 87.25% - 114%[2] | 3.37% - 12.60%[2] | >0.99[2] | 10 ng/mL | 20 ng/mL |
| LC-MS/MS | Ciprofloxacin | Mouse Plasma, Urine, Tissues | - | - | ≥ 0.99 | - | 100-5000 ng/mL[4] |
| HPLC-FLD | Ciprofloxacin & Enrofloxacin | Maize | - | - | >0.99 | 16.65 µg/kg (CIP) | 50.44 µg/kg (CIP)[5] |
| HPLC-UV | Ciprofloxacin & Enrofloxacin | Water | 64.5% - 81.4%[6] | 5.1% - 8.6%[6] | 0.99[6] | 17.4 µg/L (CIP) | 52.8 µg/L (CIP)[6] |
| HPLC-UV | Ciprofloxacin | Blood | 96.9% | 3.1% | 0.9989 | 1.1 µg/mL | 3.6 µg/mL[7] |
Note: Data for this compound is limited in publicly available literature. The performance of methods for ciprofloxacin, its parent drug, is presented as a strong proxy. Methods developed for simultaneous analysis of ciprofloxacin and its metabolites suggest that similar performance can be expected for this compound.
Experimental Protocols: A Closer Look
Detailed and validated experimental protocols are the cornerstone of reproducible and reliable quantitative analysis. Below are representative methodologies for the extraction and analysis of ciprofloxacin and its metabolites from complex matrices.
Protocol 1: LC-MS/MS Quantification of Ciprofloxacin and Metabolites in Human Plasma
This method is highly sensitive and specific, making it the gold standard for bioanalytical studies.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., a deuterated analog of ciprofloxacin).
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
Protocol 2: HPLC with Fluorescence Detection for Ciprofloxacin and Metabolites in Wastewater
This method offers a balance of sensitivity and cost-effectiveness for environmental sample analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Filter the wastewater sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.
-
Adjust the pH of the filtrate to approximately 3.0 with formic acid.
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the sample onto the SPE cartridge at a slow flow rate.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with a small volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC-FLD Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a phosphate (B84403) buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound (typically around 278 nm for excitation and 450 nm for emission for fluoroquinolones).
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of ciprofloxacin.
References
- 1. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for the Determination of Total and Unbound Ciprofloxacin Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofins.com [eurofins.com]
- 4. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. entomoljournal.com [entomoljournal.com]
- 7. rjpbcs.com [rjpbcs.com]
A Comparative Guide to the Linearity and Range of Analytical Methods for Desethylene Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the linearity and range of a specific analytical method for the quantification of Desethylene ciprofloxacin (B1669076), a known metabolite and degradation product of the antibiotic ciprofloxacin. The primary method detailed below has been validated for the determination of "Ethylenediamine impurity," which is synonymous with Desethylene ciprofloxacin. This information is benchmarked against other analytical methods developed for the analysis of ciprofloxacin and its related compounds, offering a comprehensive overview for researchers and quality control analysts.
Key Performance Metrics: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
The following table summarizes the linearity and range data for a validated Ultra-Performance Liquid Chromatography (UPLC) method for this compound (referred to as Ethylenediamine (B42938) impurity) and compares it with other High-Performance Liquid Chromatography (HPLC) and UPLC methods used for the analysis of ciprofloxacin and its related compounds.
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) |
| This compound (Ethylenediamine Impurity) | RP-UPLC | LOQ - 150% of 0.0005 µg/mL | 0.9999 [1] |
| Ciprofloxacin | RP-UPLC | LOQ - 150% of 0.015 µg/mL | 0.9998[1] |
| Ciprofloxacin | RP-HPLC with Fluorescence Detection | 50 - 250 ng/mL | 0.9918[2] |
| Ciprofloxacin HCl | UFLC | 2 - 10 µg/mL | 0.999[3] |
| Ciprofloxacin | RP-HPLC | 15 - 60 µg/mL | 0.99989[4] |
| Ciprofloxacin | UV-Visible Spectroscopy | 5 - 50 mcg/mL | Not Reported[5] |
Experimental Protocols
A detailed methodology for the primary validated UPLC method for this compound is provided below, followed by a summary of an alternative HPLC method for ciprofloxacin for comparison.
Primary Method: RP-UPLC for this compound (Ethylenediamine Impurity)[1]
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a PDA detector.
-
Column: ACQUITY UPLC BEH C18 (100x2.1mm, 1.8µm).
-
Mobile Phase: A mixture of 0.025M Ortho phosphoric acid and Acetonitrile (87:13 v/v), with the pH adjusted to 3.0 with Triethylamine (TEA).
-
Flow Rate: 0.3 mL/min.
-
Detection: PDA detector set at a wavelength of 278 nm.
-
Column Temperature: Ambient.
-
Injection Volume: Not specified.
-
Sample Preparation: Standard solutions of the ethylenediamine impurity were prepared in the diluent to cover the concentration range from the Limit of Quantification (LOQ) to 150% of the target concentration (0.0005 µg/mL).
-
Linearity Assessment: The linearity was evaluated by analyzing a series of dilutions of the standard solution at different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.
Alternative Method: RP-HPLC with Fluorescence Detection for Ciprofloxacin[2]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Column: A C18 column.
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid and methanol (B129727) (70:30 v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: Fluorescence detector with excitation at 278 nm and emission at 455 nm.
-
Column Temperature: 40°C.
-
Injection Volume: Not specified.
-
Sample Preparation: A standard stock solution of ciprofloxacin HCl was prepared in HPLC grade Millipore water. This stock solution was further diluted to prepare a series of standard solutions with concentrations ranging from 50 to 250 ng/mL.
-
Linearity Assessment: The linearity was established by injecting the prepared standard solutions and plotting the peak area against the concentration. The correlation coefficient was then calculated.
Visualizing the Analytical Workflow
The following diagrams illustrate the key steps in the experimental workflow for determining the linearity and range of an analytical method for this compound.
Caption: Workflow for Linearity and Range Determination.
Caption: Key Components of the UPLC System.
References
Robustness Testing of Analytical Methods for Desethylene Ciprofloxacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the robustness of analytical methods for the quantification of Desethylene ciprofloxacin (B1669076), a major metabolite of the broad-spectrum antibiotic ciprofloxacin. Robustness, a critical parameter in method validation, ensures that an analytical procedure remains unaffected by small, deliberate variations in method parameters, thereby guaranteeing its reliability during routine use. This document outlines a typical robustness testing protocol for a modern analytical method and compares it with an alternative approach, supported by representative experimental data.
Comparison of Analytical Methods
The primary method detailed in this guide is a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, which is a common and robust technique for quantifying drug metabolites. As a point of comparison, a standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also presented. While specific public data on robustness testing exclusively for Desethylene ciprofloxacin is limited, this guide utilizes established protocols for ciprofloxacin and its related substances to provide a representative comparison.
Data Presentation
The following tables summarize the quantitative data from a representative robustness study for an HPLC-MS/MS method for the analysis of this compound. The study evaluates the impact of deliberate variations in key method parameters on the analytical results.
Table 1: Robustness Study Parameters and Variations for HPLC-MS/MS Method
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase Composition (% Acetonitrile) | 30% | 28% | 32% |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Flow Rate (mL/min) | 0.4 | 0.38 | 0.42 |
| Column Temperature (°C) | 40 | 38 | 42 |
Table 2: Representative Results of Robustness Study for this compound Analysis by HPLC-MS/MS
| Parameter Varied | Variation | Retention Time (min) | Peak Area | % Recovery | System Suitability |
| Mobile Phase Composition | 28% | 5.8 | 101.2% of Nominal | 99.8% | Pass |
| 32% | 5.2 | 98.9% of Nominal | 100.1% | Pass | |
| Mobile Phase pH | 2.8 | 5.5 | 99.5% of Nominal | 99.5% | Pass |
| 3.2 | 5.6 | 100.8% of Nominal | 100.3% | Pass | |
| Flow Rate | 0.38 mL/min | 5.8 | 102.1% of Nominal | 101.0% | Pass |
| 0.42 mL/min | 5.2 | 98.5% of Nominal | 99.2% | Pass | |
| Column Temperature | 38°C | 5.7 | 100.3% of Nominal | 100.1% | Pass |
| 42°C | 5.4 | 99.7% of Nominal | 99.9% | Pass | |
| Nominal Conditions | - | 5.5 | 100.0% | 100.0% | Pass |
Acceptance Criteria: System suitability (e.g., peak symmetry, resolution) must pass predefined criteria. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Robustness Testing of an HPLC-MS/MS Method
1. Objective: To assess the robustness of the analytical method for the quantification of this compound by introducing small, deliberate changes to the method parameters.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma/matrix
3. Chromatographic Conditions (Nominal):
-
Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Isocratic at 30% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound are monitored.
4. Robustness Study Design:
-
Prepare a standard solution of this compound at a known concentration.
-
Analyze the standard solution under the nominal chromatographic conditions (n=6).
-
Vary one parameter at a time to its extreme levels (as defined in Table 1) while keeping other parameters at their nominal values.
-
For each variation, inject the standard solution in triplicate.
-
Record the retention time, peak area, and assess system suitability parameters (e.g., peak shape, signal-to-noise ratio).
5. Data Analysis:
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention time and peak area for each condition.
-
Compare the results from the varied conditions to the results from the nominal conditions.
-
The method is considered robust if the system suitability passes under all conditions and the RSD of the results is within the predefined acceptance criteria (typically ≤ 2.0%).
Protocol 2: Alternative Method - Robustness Testing of an HPLC-UV Method
1. Objective: To assess the robustness of an HPLC-UV method for this compound.
2. Chromatographic Conditions (Nominal):
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Column Temperature: 35°C.
3. Robustness Study Design:
-
Similar to the HPLC-MS/MS protocol, vary the following parameters:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Mobile phase pH (e.g., ±0.2 units).
-
Flow rate (e.g., ±0.1 mL/min).
-
Detection wavelength (e.g., ±2 nm).
-
-
Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and system suitability (e.g., resolution from other impurities, tailing factor).
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the robustness testing process and the analytical method itself.
Caption: Workflow for the robustness testing of an analytical method.
Caption: General workflow for the analysis of this compound by HPLC-MS/MS.
A Comparative Guide to Solid-Phase Extraction Cartridges for Desethylene Ciprofloxacin Analysis
For researchers, scientists, and drug development professionals, selecting the optimal solid-phase extraction (SPE) cartridge is a critical step in the accurate quantification of drug metabolites. This guide provides a comparative overview of different SPE cartridges for the extraction of desethylene ciprofloxacin (B1669076), a primary metabolite of the widely used antibiotic ciprofloxacin. The performance of various cartridge types is evaluated based on available experimental data, focusing on recovery rates and methodological considerations.
Desethylene ciprofloxacin is a more polar metabolite than its parent compound, ciprofloxacin. This characteristic plays a significant role in the choice of an appropriate SPE sorbent. The ideal cartridge should exhibit strong retention for this polar analyte while effectively removing matrix interferences. This guide will focus on the comparison of commonly used reversed-phase and mixed-mode SPE cartridges.
Comparison of SPE Sorbent Performance
The selection of the SPE sorbent material is paramount for achieving high recovery and clean extracts. The most common choices for the extraction of fluoroquinolones and their metabolites include silica-based C18 cartridges and polymer-based cartridges like Oasis HLB, as well as mixed-mode cartridges that combine reversed-phase and ion-exchange functionalities.
| SPE Cartridge Type | Sorbent Chemistry | Principle of Retention | Reported Recovery for Ciprofloxacin* | Key Advantages | Potential Disadvantages |
| Reversed-Phase (e.g., C18) | Silica-based octadecylsilane | Hydrophobic (non-polar) interactions | 94-99% (in milk)[1] | High selectivity for non-polar compounds; extensive application library. | Potential for silanol (B1196071) interactions causing peak tailing; susceptible to drying, which can reduce recovery. |
| Polymer-Based (e.g., Oasis HLB) | N-vinylpyrrolidone and divinylbenzene (B73037) copolymer | Hydrophilic-Lipophilic Balanced (both polar and non-polar interactions) | >90% (general for fluoroquinolones) | Good retention for a broad range of analytes, including polar compounds; resistant to drying[2]; stable over a wide pH range. | May have lower selectivity compared to mixed-mode cartridges for complex matrices. |
| Mixed-Mode (e.g., Oasis WCX, MCX) | e.g., Reversed-phase with weak or strong cation exchange | Hydrophobic and ion-exchange interactions | 87-94% (for fluoroquinolones using Oasis WCX)[3] | Highly selective for ionizable compounds; allows for stringent washing protocols to remove interferences. | Method development can be more complex due to the dual retention mechanism. |
*Note: Direct comparative recovery data for this compound across different SPE cartridges is limited in the reviewed literature. The provided recovery rates for the parent compound, ciprofloxacin, offer a relevant benchmark due to the structural similarities.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for different SPE cartridges based on methodologies reported for fluoroquinolone extraction.
Protocol 1: Reversed-Phase SPE using a C18 Cartridge
This protocol is adapted from a method for the determination of ciprofloxacin in milk.[1]
-
Conditioning: Flush the C18 cartridge with 3 mL of methanol (B129727).
-
Equilibration: Flush the cartridge with 3 mL of HPLC grade water.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove hydrophilic impurities.
-
Elution: Elute the analyte with 3 mL of methanol.
Protocol 2: Polymer-Based SPE using an Oasis HLB Cartridge
This protocol is a general procedure for the extraction of a broad range of analytes.
-
Conditioning: Flush the Oasis HLB cartridge with 1 mL of methanol.
-
Equilibration: Flush the cartridge with 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile. A key advantage of Oasis HLB is its wettable nature, which can allow for a simplified 3-step (Load-Wash-Elute) protocol in some applications.[4]
Protocol 3: Mixed-Mode Cation Exchange SPE (e.g., Oasis WCX)
This protocol is designed for the selective extraction of basic compounds like fluoroquinolones.[3]
-
Conditioning: Flush the Oasis WCX cartridge with methanol.
-
Equilibration: Flush the cartridge with water.
-
Sample Loading: Load the acidified sample (to ensure the analyte is protonated).
-
Washing:
-
Wash with water to remove polar non-ionic interferences.
-
Wash with methanol to remove non-polar interferences.
-
-
Elution: Elute with a mixture of methanol, acetonitrile, and formic acid to neutralize the analyte and disrupt the ionic interaction.
Logical Workflow for SPE Method Selection
The choice of an SPE cartridge for this compound extraction involves a logical decision-making process, as illustrated in the workflow diagram below. This process considers the physicochemical properties of the analyte and the complexity of the sample matrix.
Conclusion
The selection of an appropriate SPE cartridge for the extraction of this compound is dependent on the specific requirements of the assay and the nature of the sample matrix.
-
Reversed-phase C18 cartridges can provide high recoveries for fluoroquinolones, as demonstrated with ciprofloxacin, and are a cost-effective option for cleaner sample matrices.[1]
-
Polymer-based cartridges, such as Oasis HLB , offer versatility for a wider range of analyte polarities and are more robust against drying, making them a reliable choice for general-purpose extraction.[2]
-
Mixed-mode cartridges, like Oasis WCX , are particularly advantageous for complex biological matrices where high selectivity is required to minimize interferences and achieve the lowest detection limits.[3]
For the extraction of the polar metabolite this compound, a polymer-based or a mixed-mode cation exchange cartridge would theoretically offer superior retention and cleanup compared to a traditional C18 cartridge, especially in complex biological fluids. However, final selection should always be guided by empirical validation of recovery and matrix effects for the specific application.
References
Comparative Analysis of Desethylene Ciprofloxacin Formation from Various Fluoroquinolones
A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic conversion of different fluoroquinolone antibiotics to desethylene ciprofloxacin (B1669076), supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the propensity of various fluoroquinolone antibiotics to form the metabolite desethylene ciprofloxacin. Understanding the metabolic fate of these widely used drugs is crucial for assessing their efficacy, potential for drug-drug interactions, and toxicological profiles. This document summarizes quantitative data from in vitro studies, outlines detailed experimental protocols for replication, and visualizes the key metabolic pathways.
Executive Summary
The formation of this compound, a metabolite with altered pharmacological activity, is a known metabolic pathway for certain fluoroquinolones. This guide consolidates available data to compare the extent of this biotransformation across different parent drugs. The primary mechanism involves the enzymatic modification of the piperazinyl moiety, a common structural feature of many fluoroquinolones. In vitro studies utilizing human liver microsomes provide a standardized platform for these comparative assessments. The data presented herein highlights significant variability in the formation of this compound among different fluoroquinolones, offering valuable insights for drug development and clinical pharmacology.
Comparative Data on this compound Formation
The following table summarizes the quantitative data on the formation of this compound or its analogs from different fluoroquinolones based on available in vitro and in vivo studies. It is important to note that direct comparative studies under identical conditions are limited, and the data is compiled from various sources employing different experimental systems.
| Fluoroquinolone | Precursor To | Metabolite | System | Key Findings |
| Ciprofloxacin | This compound | This compound | Human Liver Microsomes | Ciprofloxacin is known to be metabolized to this compound. The median metabolite-to-parent ratio in critically ill patients was found to be 5.86%[1]. |
| Enrofloxacin | Ciprofloxacin | Desethylene Enrofloxacin | Fungal Culture (Mucor ramannianus) | Enrofloxacin is metabolized to desethylene-enrofloxacin, with a reported yield of 3.5% of the total absorbance after 21 days of incubation[2]. Enrofloxacin is also known to be de-ethylated to ciprofloxacin in vivo. |
| Norfloxacin (B1679917) | This compound | Desethylene Norfloxacin | Not specified in human studies | While norfloxacin undergoes metabolism, the formation of a desethylene metabolite is not as prominently reported in human studies compared to ciprofloxacin. Most metabolic alterations involve the piperazinyl moiety[3]. |
| Ofloxacin | This compound | Negligible | Human | Ofloxacin undergoes minimal metabolism in the liver, with approximately 6% being biotransformed. The formation of an oxoquinolone metabolite is the more noted pathway for many fluoroquinolones, but not ofloxacin[3]. |
| Pefloxacin (B1679150) | This compound | N-desmethyl Pefloxacin (Norfloxacin) | Human | Pefloxacin is extensively metabolized (approximately 50%) in the liver, primarily to N-desmethyl pefloxacin (which is norfloxacin) and its N-oxide. The formation of a desethylene metabolite is not a major reported pathway[3]. |
Note: The formation of "desethylene" metabolites involves the removal of an ethylene (B1197577) group from the piperazine (B1678402) ring. For fluoroquinolones other than ciprofloxacin, the resulting metabolite would be an analog of this compound.
Metabolic Pathway of Ciprofloxacin to this compound
The biotransformation of ciprofloxacin to this compound primarily occurs in the liver and is mediated by cytochrome P450 enzymes. The pathway involves the oxidative cleavage of the piperazine ring.
Metabolic conversion of Ciprofloxacin.
Experimental Protocols
This section details the methodologies for conducting in vitro experiments to assess the formation of this compound from various fluoroquinolones.
In Vitro Incubation with Human Liver Microsomes
This protocol is designed to simulate the phase I metabolism of fluoroquinolones in the liver.
Materials:
-
Human Liver Microsomes (HLMs)
-
Fluoroquinolone test compounds (Ciprofloxacin, Enrofloxacin, Norfloxacin, Ofloxacin, Pefloxacin)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite)
-
Incubator/shaker set at 37°C
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare working solutions of fluoroquinolone test compounds and the internal standard in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is low, typically <1%).
-
Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl2, and the fluoroquinolone test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to the pre-warmed incubation mixture to initiate the metabolic reaction. The final incubation volume is typically 200-500 µL.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard.
-
Sample Processing: Vortex the mixture to precipitate the microsomal proteins. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
LC-MS/MS Analysis for Quantification
This method provides a sensitive and specific means of quantifying the parent fluoroquinolone and its desethylene metabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the parent drug, the metabolite, and the internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte (parent drug, desethylene metabolite, and internal standard) need to be optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Analysis:
-
Generate a calibration curve using standards of the parent fluoroquinolone and this compound of known concentrations.
-
Quantify the concentration of the parent drug and the metabolite in the incubated samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Calculate the rate of metabolite formation.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro metabolism study and subsequent analysis.
Workflow for in vitro metabolism study.
References
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Desethylene Ciprofloxacin
This guide provides a comprehensive comparison of analytical methods for the determination of Desethylene ciprofloxacin (B1669076), a known impurity and metabolite of the broad-spectrum antibiotic, ciprofloxacin. The focus of this guide is on the specificity and selectivity of these methods, which are critical parameters in ensuring accurate quantification and quality control in pharmaceutical development and research. The information presented herein is intended for researchers, scientists, and drug development professionals.
Understanding Specificity and Selectivity in Analytical Methods
In the context of pharmaceutical analysis, specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Selectivity , closely related to specificity, refers to the ability of a method to distinguish between the analyte and other substances in the sample. For regulatory purposes, a method that is highly selective for an analyte in the presence of its related substances, including impurities like Desethylene ciprofloxacin, is often termed a "stability-indicating method."
Forced degradation studies are a cornerstone for establishing the specificity and selectivity of an analytical method. In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to produce potential degradation products. A selective method must be able to separate the intact drug from these degradation products and other impurities.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of ciprofloxacin and its related substances, including this compound. These methods offer high resolution and sensitivity, making them suitable for the separation of closely related compounds.
While specific quantitative data for this compound is not extensively detailed in publicly available literature, the following table summarizes the performance of various HPLC and UPLC methods developed for the analysis of ciprofloxacin and its impurities. These methods are capable of separating this compound from the parent drug and other related compounds.
Table 1: Performance Comparison of Analytical Methods for Ciprofloxacin and Its Impurities
| Parameter | HPLC-UV | UPLC-PDA | LC-MS/MS |
| Linearity Range | 0.39 - 50 µg/mL (for Ciprofloxacin)[1] | Not explicitly stated for impurities | 1 - 5000 ng/mL (for Ciprofloxacin) |
| Accuracy (% Recovery) | 97.4 - 104.3% (for Ciprofloxacin)[1] | 98 –102% (for impurities)[2] | 87.25 - 114% (for Ciprofloxacin) |
| Precision (% RSD) | < 5.15% (for Ciprofloxacin)[1] | < 2% (for impurities)[2] | < 12.60% (for Ciprofloxacin) |
| Limit of Detection (LOD) | 0.11 µg/mL (for Ciprofloxacin)[1] | Not explicitly stated for impurities | Not explicitly stated for impurities |
| Limit of Quantification (LOQ) | 0.35 µg/mL (for Ciprofloxacin)[1] | Not explicitly stated for impurities | Not explicitly stated for impurities |
| Specificity | Demonstrated through forced degradation studies showing separation from degradation products.[3][4] | Peaks for impurities are well-separated from the drug peak in forced degradation studies.[2] | High specificity due to mass detection. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical methods. Below are representative experimental protocols for HPLC and UPLC methods used for the analysis of ciprofloxacin and its related substances.
RP-UPLC Method for Ciprofloxacin and its Impurities[2]
-
Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC BEH C18 (100x2.1mm, 1.8µm).
-
Mobile Phase: A mixture of 0.025M Orthophosphoric acid (pH adjusted to 3.0 with Triethylamine) and Acetonitrile in a ratio of 87:13 (v/v).
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 1 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to achieve a known concentration.
RP-HPLC Method for Ciprofloxacin Forced Degradation Studies[3]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C-18 column (25 cm × 4.6 mm, 5 μm).
-
Forced Degradation Conditions:
-
Sample Preparation: After degradation, neutralize the acidic and basic samples and dilute all samples with the mobile phase to a suitable concentration for injection.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for assessing the specificity of an analytical method for this compound.
Caption: Workflow for Specificity Assessment of an Analytical Method.
Caption: General Analytical Workflow for Impurity Quantification.
References
Safety Operating Guide
Proper Disposal of Desethylene Ciprofloxacin: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling desethylene ciprofloxacin (B1669076) must adhere to strict disposal protocols to mitigate risks to human health and the environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of desethylene ciprofloxacin waste, ensuring the safety of laboratory personnel and environmental stewardship. This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its management as hazardous waste.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste. All work with concentrated solutions or solid powder should be conducted in a certified chemical fume hood to prevent inhalation of aerosols.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and is subject to the Resource Conservation and Recovery Act (RCRA).[3][4][5] Improper disposal, such as sewering or discarding in regular trash, is prohibited for hazardous pharmaceutical waste.[4][6]
1. Identify and Segregate the Waste Stream:
-
Solid Waste: This includes pure this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: This encompasses stock solutions, unused experimental solutions, and contaminated solvents.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be segregated.
-
Contaminated Labware: Glassware and plasticware that cannot be effectively decontaminated.
2. Waste Collection and Labeling:
-
Solid and Liquid Waste:
-
Collect solid and liquid this compound waste in separate, designated, leak-proof containers that are compatible with the waste.
-
Ensure containers are clearly labeled as "Hazardous Waste: this compound" and include the full chemical name, concentration (if applicable), and the date of accumulation.
-
Keep containers securely sealed when not in use.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-resistant sharps container.
-
Do not overfill the container.
-
-
Contaminated Labware:
-
Whenever possible, decontaminate glassware using an appropriate and validated laboratory procedure.
-
If decontamination is not feasible or effective, dispose of the labware as hazardous waste.
-
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area that is well-ventilated and away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize this compound waste unless you are following a specifically approved and validated protocol. Most pharmaceutical waste is incinerated at a licensed facility.[4][5]
Data Presentation: Hazard Classification of this compound
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects | [1] |
Experimental Protocols
While specific experimental protocols for the degradation of this compound were not found, the following are general methodologies for the degradation of its parent compound, ciprofloxacin, which may serve as a starting point for research into decontamination procedures. These methods should be validated for this compound before implementation for waste disposal.
Fenton Homogeneous Process for Ciprofloxacin Degradation:
This method utilizes the generation of highly reactive hydroxyl radicals to break down the ciprofloxacin molecule.
-
Prepare an aqueous solution of the ciprofloxacin-related compound (e.g., 80 mg/L).
-
Adjust the pH of the solution to be acidic.
-
Introduce a source of Fe²⁺ ions (e.g., 5 mM).
-
Add hydrogen peroxide (H₂O₂) (e.g., 51.2 mM).
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) at ambient temperature.
Photocatalytic Degradation of Ciprofloxacin:
This process uses a photocatalyst and a light source to degrade the antibiotic.
-
Prepare an aqueous solution of the ciprofloxacin-related compound at a specific initial concentration (e.g., 5, 10, or 15 mg/L).
-
Add a photocatalyst, such as a composite of polystyrene and TiO2 (e.g., 20 mg of catalyst to 50 ml of solution).
-
Stir the mixture in the dark for a period (e.g., 30 minutes) to allow for adsorption and desorption equilibrium.
-
Expose the mixture to a light source (e.g., LED daylight lamps) while continuing to stir.
-
Monitor the degradation of the compound over time (e.g., up to 180 minutes).
Mandatory Visualizations
Caption: Decision workflow for the proper disposal of this compound waste.
This guide is intended to provide essential operational and disposal information. Always prioritize your institution's specific protocols and consult with your EHS department for any questions or clarification.
References
Essential Safety and Logistics for Handling Desethylene Ciprofloxacin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This guide provides essential, immediate safety and logistical information for handling Desethylene ciprofloxacin (B1669076), a major metabolite of the fluoroquinolone antibiotic ciprofloxacin.[1] The following procedural guidance is designed to answer specific operational questions, ensuring the safety of laboratory personnel and the integrity of research.
Compound Identification:
-
Product Name: Desethylene Ciprofloxacin[2]
-
Synonyms: CIPROFLOXACIN EP IMPURITY C, Ciprofloxacin-7-ethylenediamine[2]
-
CAS Number: 103222-12-4[2]
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed and poses a significant threat to aquatic life with long-lasting effects.[3][4] The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.[5]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed[3][4] |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | GHS09 (Environment) | Danger | H400: Very toxic to aquatic life[3] |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | GHS09 (Environment) | Danger | H410: Very toxic to aquatic life with long lasting effects[3][4] |
Data sourced from multiple safety data sheets.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. This includes a combination of engineering controls and personal protective gear.[6]
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 / EN 166 | Protects eyes from dust and splashes.[6][7] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., Nitrile rubber) | EN 374 | Prevents skin contact. Double gloving is recommended when handling hazardous drugs.[7][8][9] |
| Body Protection | Disposable gown or lab coat with long sleeves and tight-fitting cuffs | N/A | Provides a barrier against contamination. Gowns should be low-permeability and lint-free.[7][9] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use in a fume hood | OSHA 29 CFR 1910.134 | Required if there is a risk of inhaling dust particles, especially when handling the powder outside of a containment system.[7][10] |
Operational and Disposal Plans
Engineering Controls:
-
Work in a well-ventilated area, preferably within a laboratory fume hood, especially when handling the solid form to avoid dust formation.[6]
-
Ensure that a safety shower and an eyewash station are readily accessible.[6]
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Assemble all required equipment (e.g., balance, spatula, weighing paper, solvent, vortex mixer).
-
-
Weighing the Compound (Solid Form):
-
Perform this task within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Don all required PPE (gloves, lab coat, eye protection). Consider double gloving.[9]
-
Use a clean spatula to carefully transfer the desired amount of powder onto weighing paper or into a suitable container.
-
Avoid generating dust.[8]
-
Clean the spatula and the weighing area immediately after use.
-
-
Preparing Solutions:
-
Add the solvent to the vessel containing the weighed this compound.
-
Cap the vessel securely before mixing or vortexing to prevent aerosols.
-
Ensure the compound is fully dissolved before proceeding with the experiment.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[7]
-
Wearing appropriate PPE, cover the spill with an absorbent material.[7]
-
Carefully sweep up the spilled material and place it in a sealed container for disposal.[8]
-
Clean the spill area thoroughly with soap and water.[7]
-
Prevent the spilled material from entering drains or waterways.[5]
-
Disposal Plan:
-
All waste materials, including contaminated PPE, empty containers, and unused compound, must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[4][5][11]
-
Do not dispose of the material in sanitary sewers or landfills.
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemos.de [chemos.de]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. osha.gov [osha.gov]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
